Taxifolin
Descripción
This compound has been reported in Camellia reticulata, Betula platyphylla var. japonica, and other organisms with data available.
a key intermediate between FLAVONOLS and FLAVANOLIGNINS
Structure
3D Structure
Propiedades
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQWRCVTCMQVQX-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022450, DTXSID301017215 | |
| Record name | (+)-Taxifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-18-2, 24198-97-8 | |
| Record name | Taxifolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24198-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taxifolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taxifolin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taxifolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+)-Taxifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAXIFOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SOB9E3987 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TAXIFOLIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAS93SC1VS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Taxifolin's Mechanism of Action in Neurodegenerative Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Taxifolin (B1681242) (dihydroquercetin), a naturally occurring flavonoid, has emerged as a promising therapeutic candidate for a range of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and cerebral amyloid angiopathy (CAA). Its neuroprotective effects are attributed to a multifaceted mechanism of action that encompasses potent antioxidant, anti-inflammatory, and anti-protein aggregation properties. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its neuroprotective functions, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways.
Core Mechanisms of Neuroprotection
This compound's therapeutic potential in neurodegenerative diseases stems from its ability to concurrently target multiple pathological cascades. The primary mechanisms include:
-
Inhibition of Protein Aggregation: this compound has been shown to directly interfere with the formation of neurotoxic protein aggregates, a hallmark of many neurodegenerative disorders. It inhibits the fibrillization of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1][2][3][4] The proposed mechanism involves the autoxidation of this compound's catechol structure to form an o-quinone, which then covalently modifies lysine (B10760008) residues (Lys16 and/or Lys28) on the Aβ peptide, thereby preventing its aggregation.
-
Attenuation of Oxidative Stress: As a potent antioxidant, this compound effectively scavenges reactive oxygen species (ROS), thereby mitigating oxidative damage to neurons.[1][3] This is achieved through direct radical scavenging and by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][5] Nrf2 is a master regulator of the antioxidant response, and its activation by this compound leads to the upregulation of a suite of antioxidant and detoxification enzymes.
-
Modulation of Neuroinflammation: Chronic neuroinflammation is a key contributor to the progression of neurodegenerative diseases. This compound exerts significant anti-inflammatory effects by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory mediators.[1][3][6] This is primarily achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[4][6]
-
Regulation of Key Signaling Pathways: this compound's neuroprotective effects are mediated by its influence on several critical intracellular signaling pathways. Beyond Nrf2 and NF-κB, it has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for promoting cell survival and inhibiting apoptosis.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various preclinical models of neurodegenerative diseases.
Table 1: Effects of this compound on Amyloid-β Aggregation and Neuroprotection in Alzheimer's Disease Models
| Experimental Model | This compound Concentration/Dose | Measured Parameter | Result | Reference |
| SH-SY5Y cells treated with oligomeric Aβ42 | 10, 20, 40, 80, 100 μM | Cell Viability | Dose-dependent increase in cell viability, with significant protection at 40, 80, and 100 μM (p < 0.001) | [1] |
| In vitro Thioflavin T assay | 25, 50, 100 μM | HEWL Fibril Formation | Concentration-dependent decrease in ThT fluorescence, indicating inhibition of fibril formation | [7] |
| AD model mice (hippocampal injection of Aβ42) | 10 mg/kg (intraperitoneal) | Spatial Memory (Morris Water Maze) | Prevention of Aβ42-induced spatial memory deficits | [8] |
| AD model mice (hippocampal injection of Aβ42) | 10 mg/kg (intraperitoneal) | Synaptic Protein Levels (PSD-95) | Significant prevention of the Aβ42-induced decrease in PSD-95 expression | [8] |
Table 2: Effects of this compound on Oxidative Stress and Neuroinflammation
| Experimental Model | This compound Concentration/Dose | Measured Parameter | Result | Reference |
| RAW264.7 cells stimulated with LPS | 20, 40, 80 μmol/L | Intracellular ROS Fluorescence Intensity | Dose-dependent reduction in ROS intensity (LPS alone: 2.78-fold increase) | [6] |
| RAW264.7 cells stimulated with LPS | 20, 40, 80 μmol/L | IL-1β Concentration | Dose-dependent reduction to 84%, 82%, and 74% of LPS-induced levels, respectively | [6] |
| RAW264.7 cells stimulated with LPS | 20, 40, 80 μmol/L | TNF-α Production | Dose-dependent reduction (LPS alone: 1.3-fold increase) | [6] |
| Cerebral Ischemia/Reperfusion (CI/R) in rats | 0.1 and 1.0 µg/kg (i.v.) | NF-κB Activity | Inhibition of the 2.5-fold increase in NF-κB activity induced by CI/R | [9][10] |
Table 3: Effects of this compound on Signaling Pathways and Dopaminergic Systems
| Experimental Model | This compound Concentration/Dose | Measured Parameter | Result | Reference |
| JB6 P+ cells | 10 to 40 μM | Nrf2, HO-1, NQO1 Protein Levels | Dose-dependent upregulation | [2] |
| Glioblastoma cell lines (U87, LN229, etc.) | Not specified | p-AKT levels | Decreased levels of phosphorylated Akt | [11] |
| Rotenone-induced PD model in rats | Not specified | Striatal Dopamine (B1211576) Levels | Mitigation of rotenone-induced decrease in dopamine levels (p < 0.0001) | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's neuroprotective mechanisms.
Inhibition of Amyloid-β Fibril Formation (Thioflavin T Assay)
This protocol is adapted from a standard Thioflavin T (ThT) spectroscopic assay to monitor the aggregation of amyloid-β peptides.[1][7][13][14]
Materials:
-
Amyloid-β (Aβ42) peptide
-
Thioflavin T (ThT)
-
Phosphate (B84403) buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Aβ42 Monomers: Reconstitute lyophilized Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in a buffer like phosphate buffer to the desired stock concentration. Ensure the peptide is in a monomeric state before starting the aggregation assay.
-
ThT Working Solution: Prepare a fresh ThT working solution by diluting a concentrated stock solution in phosphate buffer. A typical final concentration in the assay is 10-20 µM.
-
Assay Setup: In a 96-well plate, combine the Aβ42 solution (e.g., final concentration of 10 µM), ThT working solution, and different concentrations of this compound (or vehicle control - DMSO).
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 482 nm, respectively.
-
Data Analysis: Plot the fluorescence intensity against time. The resulting sigmoidal curve represents the kinetics of fibril formation. The effect of this compound is quantified by comparing the lag time, maximum fluorescence intensity, and the slope of the elongation phase between the this compound-treated and control wells.
Western Blot Analysis for Nrf2 Nuclear Translocation
This protocol describes the quantification of Nrf2 activation by measuring its translocation from the cytoplasm to the nucleus.[2][8][15][16]
Materials:
-
Cell line (e.g., SH-SY5Y neuroblastoma cells)
-
This compound
-
Cell lysis buffer for cytoplasmic and nuclear fractionation
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle for a specified time.
-
Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts using a commercially available kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Nrf2 signal in the nuclear fraction to the Lamin B1 signal and the Nrf2 signal in the cytoplasmic fraction to the β-actin signal. An increase in the nuclear-to-cytoplasmic Nrf2 ratio indicates Nrf2 activation.
Rotenone-Induced Parkinson's Disease Model in Rats
This protocol outlines the induction of a Parkinson's disease-like pathology in rats using the neurotoxin rotenone (B1679576).[17]
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Rotenone
-
Vehicle (e.g., sunflower oil or a mixture of DMSO and corn oil)
-
This compound
-
Behavioral testing apparatus (e.g., rotarod, open field)
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Rotenone Administration: Prepare a solution of rotenone in the chosen vehicle. Administer rotenone to the rats via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a dose typically ranging from 1.5 to 3 mg/kg/day for a period of several weeks (e.g., 28-60 days). A control group should receive vehicle injections only.
-
This compound Treatment: Administer this compound orally or via injection at the desired dose, either prior to or concurrently with the rotenone injections.
-
Behavioral Analysis: At regular intervals during the treatment period, and at the end of the study, perform behavioral tests to assess motor function. These may include:
-
Open Field Test: To measure locomotor activity and exploratory behavior.
-
Rotarod Test: To assess motor coordination and balance.
-
Hanging Wire Test: To evaluate muscle strength.
-
-
Neurochemical and Histological Analysis: At the end of the experiment, euthanize the animals and collect brain tissue.
-
Dopamine and Metabolite Quantification: Dissect the striatum and measure the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.
-
Immunohistochemistry: Perform immunohistochemical staining on brain sections to assess the loss of dopaminergic neurons (e.g., using an antibody against tyrosine hydroxylase) and the extent of neuroinflammation (e.g., using antibodies against Iba1 for microglia and GFAP for astrocytes).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow.
This compound's Modulation of the Nrf2 Antioxidant Pathway
Caption: this compound promotes Nrf2 nuclear translocation and antioxidant enzyme expression.
This compound's Inhibition of the NF-κB Inflammatory Pathway
References
- 1. Thioflavin T spectroscopic assay [assay-protocol.com]
- 2. This compound Activates the Nrf2 Anti-Oxidative Stress Pathway in Mouse Skin Epidermal JB6 P+ Cells through Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces the cholesterol oxidation product-induced neuronal apoptosis by suppressing the Akt and NF-κB activation-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comparative Analysis of Neuroprotective Properties of this compound and Its Water-Soluble Form in Ischemia of Cerebral Cortical Cells of the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound ameliorates cerebral ischemia-reperfusion injury in rats through its anti-oxidative effect and modulation of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Targets PI3K and mTOR and Inhibits Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Permeability of the developing blood-brain barrier to 14C-mannitol using the rat in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thioflavin T Assay [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Item - Western Blotting analysis of Nrf2 in nuclear extracts. - Public Library of Science - Figshare [plos.figshare.com]
- 17. The rotenone-induced rat model of Parkinson's disease: behavioral and electrophysiological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Extraction of Taxifolin from Larix gmelinii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxifolin (B1681242), also known as dihydroquercetin, is a flavonoid with a wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] Its therapeutic potential has garnered significant interest within the scientific and pharmaceutical communities. This guide provides an in-depth overview of the natural sources of this compound, with a specific focus on the Dahurian Larch (Larix gmelinii), and details various methods for its extraction. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in natural product chemistry and drug development.
Natural Sources of this compound
This compound is naturally present in various plants, including onions, citrus fruits, and the wood of several conifer species.[3][4] Among these, the Dahurian Larch (Larix gmelinii) stands out as a particularly rich source of this valuable flavonoid.[1][5] The wood of the Dahurian Larch contains a high concentration of this compound, making it a primary raw material for commercial extraction.[1][2][6][7]
Distribution of this compound in Larix gmelinii
Research indicates that the concentration of this compound can vary in different parts of the Larix gmelinii tree. Understanding this distribution is crucial for optimizing harvesting and extraction processes. While specific quantitative data on the distribution of this compound in various parts of Larix gmelinii from the provided search results is limited, it is generally understood that the heartwood is a significant repository of this compound.
Extraction of this compound from Larix gmelinii
Several methods have been developed for the extraction of this compound from Larix gmelinii. These range from conventional solvent-based techniques to more advanced, technology-assisted methods. The choice of extraction method can significantly impact the yield, purity, and environmental footprint of the process.
Conventional Extraction Methods
Traditional methods for this compound extraction often involve the use of solvents such as water and ethanol.[3] These methods are relatively simple and can be performed with standard laboratory equipment.
Experimental Protocol: Hot Water/Ethanol Reflux Extraction
-
Material Preparation: The wood of Larix gmelinii is chipped or ground into a fine powder to increase the surface area for extraction.
-
Solvent Addition: The powdered material is mixed with a solvent, typically water or a hydroethanolic solution (e.g., 80% methanol), in a solid-to-liquid ratio that allows for efficient extraction.[8]
-
Refluxing: The mixture is heated to the boiling point of the solvent and maintained at that temperature for a specified period, often around 2 hours, with continuous stirring.[8] This process is typically repeated multiple times to maximize the extraction yield.[8]
-
Filtration and Concentration: After extraction, the mixture is filtered to separate the solid plant material from the liquid extract. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.[8]
-
Purification: The crude extract can be further purified using techniques such as column chromatography (e.g., Sephadex LH-20) to isolate this compound.[8]
Advanced Extraction Methods
To improve extraction efficiency, reduce solvent consumption, and shorten processing times, several advanced extraction techniques have been investigated. These include Ionic Liquid-Based Microwave-Assisted Extraction (ILMAE) and Ultrasonic Microwave Synergistic Extraction (UMSE).
2.2.1. Ionic Liquid-Based Microwave-Assisted Extraction (ILMAE)
ILMAE utilizes ionic liquids as solvents in combination with microwave energy to enhance the extraction process. Ionic liquids are salts that are liquid at low temperatures and possess unique properties that can improve the solubility of target compounds.
Experimental Protocol: ILMAE
-
Optimal Conditions:
2.2.2. Ultrasonic Microwave Synergistic Extraction (UMSE)
UMSE combines the benefits of both ultrasound and microwave technologies to achieve rapid and efficient extraction. Ultrasound waves disrupt the plant cell walls, facilitating the release of intracellular contents, while microwaves provide rapid and uniform heating.
Experimental Protocol: UMSE
-
Optimal Conditions (for simultaneous extraction of arabinogalactan (B145846) and this compound):
Quantitative Comparison of Extraction Methods
The efficiency of different extraction methods can be compared based on the yield of this compound obtained.
| Extraction Method | This compound Yield (mg/g) | Reference |
| Ultrasonic Microwave Synergistic Extraction (UMSE) | 125.02 ± 5.30 | [9] |
Note: The table will be expanded as more quantitative data from different methods becomes available through further research.
Analysis and Quantification of this compound
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the standard method for the identification and quantification of this compound in extracts.
Experimental Protocol: HPLC-UV Analysis
-
Chromatographic System: A standard HPLC system equipped with a UV detector.[10]
-
Column: C18 column (e.g., COSMOSIL C18-PAQ, 4.6 mm × 250 mm, 5 μm).[10]
-
Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and water is commonly used. For example, an isocratic mobile phase of methanol:water (40:60) can be employed.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 288 nm.[10]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample with that of a standard of known concentration.[10]
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways implicated in various diseases, which is of significant interest to drug development professionals.
PI3K/Akt/mTOR Signaling Pathway
This compound can influence the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival.[11] In some contexts, this compound has been shown to activate the PI3K/Akt pathway, which may contribute to its protective effects against ischemia-reperfusion injury.[11]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is involved in cell fate determination, proliferation, and migration. This compound has been found to inhibit the expression of MMP-10 by blocking this pathway, thereby improving inflammatory damage.[11] It can also decrease the expression of β-catenin, suggesting its potential in cancer therapy.[12]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway plays a critical role in cellular responses to a variety of stimuli. This compound can inhibit the activation of cells through the MAPKs/cPLA2 signaling pathways, indicating its potential as an anti-inflammatory and anti-allergic agent.[11]
Visualizations
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and purification of this compound from Larix gmelinii.
Key Signaling Pathways Modulated by this compound
Caption: An overview of key signaling pathways modulated by this compound.
Conclusion
Larix gmelinii is a significant natural source of the bioactive flavonoid this compound. Efficient extraction of this compound can be achieved through both conventional and advanced methods, with techniques like UMSE showing promising high yields. The ability of this compound to modulate critical cellular signaling pathways underscores its potential for the development of novel therapeutics. This guide provides a foundational understanding for researchers and professionals to further explore and capitalize on the therapeutic promise of this compound.
References
- 1. EU approval sought for antioxidant wood extract [nutraingredients.com]
- 2. researchgate.net [researchgate.net]
- 3. sunday.de [sunday.de]
- 4. Synthesis and application of Taxifolin_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Scientific Opinion on this compound‐rich extract from Dahurian Larch (Larix gmelinii) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scientific Opinion on this compound‐rich extract from Dahurian Larch (Larix gmelinii) | EFSA [efsa.europa.eu]
- 8. article.imrpress.com [article.imrpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, Extracted from Waste Larix olgensis Roots, Attenuates CCl4-Induced Liver Fibrosis by Regulating the PI3K/AKT/mTOR and TGF-β1/Smads Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An insight into novel therapeutic potentials of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a natural flavonoid interacts with cell cycle regulators causes cell cycle arrest and causes tumor regression by activating Wnt/ β -catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the In Vivo Bioavailability and Metabolic Pathways of Taxifolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxifolin (B1681242), also known as dihydroquercetin, is a naturally occurring flavonoid found in various plants like the Siberian larch, French maritime pine, and milk thistle.[1][2] It has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects.[1][3] Despite its therapeutic promise, the clinical application of this compound is often hindered by its poor water solubility and consequently low oral bioavailability.[1][4] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for the development of effective this compound-based therapeutics. This technical guide provides an in-depth overview of the in vivo bioavailability and metabolic pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Bioavailability of this compound
The oral bioavailability of this compound is generally low, which is a significant challenge for its therapeutic development.[1] Studies in rats have reported an absolute bioavailability of as low as 0.17% to 0.49% for unmodified this compound.[5][6][7] This poor bioavailability is attributed to its low aqueous solubility and extensive metabolism in the body.[1][4] To overcome this limitation, various formulation strategies have been investigated to enhance the solubility and absorption of this compound. These include the use of nanodispersions, liposomes, and microemulsions.[1][4][8]
Quantitative Pharmacokinetic Data of this compound in Rats
The following table summarizes the key pharmacokinetic parameters of this compound from various in vivo studies in rats, highlighting the impact of different formulations on its bioavailability.
| Formulation | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute/Relative Bioavailability (%) | Reference |
| This compound (Physical Mixture) | 15 (oral) | 35.23 ± 5.17 | 0.75 ± 0.27 | 59.11 ± 8.62 | 0.49% (Absolute) | [1][6] |
| Nanodispersion | 15 (oral) | 48.72 ± 6.21 | 1.25 ± 0.29 | 90.89 ± 11.76 | 0.75% (Absolute) | [1][6] |
| Unmodified Liposomes | - | 0.608 | - | - | 137.23% (Relative to suspension) | [1] |
| Fructus Polygoni Orientalis Extract (Normal Rats) | 52.5 (oral) | 1940 ± 502.2 | - | 4949.7 ± 764.89 | - | [9] |
| Fructus Polygoni Orientalis Extract (Fibrotic Rats) | 52.5 (oral) | 2648 ± 208.5 | - | 6679.9 ± 734.26 | - | [9] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Metabolic Pathways of this compound
Once absorbed, this compound undergoes extensive metabolism in the body, primarily through Phase I and Phase II reactions.[10][11] These metabolic processes convert this compound into more water-soluble compounds, facilitating their excretion.[10]
Phase I Metabolism
Phase I metabolism of this compound involves reactions that introduce or expose functional groups.[10][11] In the colon, gut microflora play a significant role in the initial breakdown of this compound, leading to hydration, dehydration, and ring-fission.[12] Other identified Phase I reactions include hydroxylation, dehydroxylation, methylation, dehydrogenation, and hydrogenation.[5]
Phase II Metabolism
Phase II metabolism involves the conjugation of this compound and its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[10][11] The primary Phase II metabolic pathways for this compound are glucuronidation and sulfation.[12][13] Methylation is another important conjugation reaction.[12] The main metabolites found in plasma and urine are sulfated, glucuronidated, and/or methylated products of this compound.[12]
A remarkable number of metabolites have been identified, with one study reporting the tentative identification of 191 metabolites in rats, including 127 in urine, 83 in plasma, and 43 in feces.[5][14][15] This extensive metabolism suggests that the biological activity of this compound in vivo may be attributed not only to the parent compound but also to its numerous metabolites.[14][15] Some of the predominant metabolites that have been described include 3,4-dihydroxyphenylacetic acid, phloroglucinol, m-hydroxyphenylacetic acid, and 3-methoxy-4-hydroxylphenylacetic acid.[5]
Experimental Protocols for In Vivo Bioavailability Studies
The following section details a typical experimental protocol for assessing the pharmacokinetics of this compound in a rat model.[1]
Animal Model
-
Species: Male Sprague-Dawley rats are commonly used.[1]
-
Housing: Animals are housed in a controlled environment with a standard diet and water ad libitum.
-
Acclimatization: A suitable acclimatization period is provided before the experiment.
Formulation and Administration
-
Formulations: this compound can be administered as a suspension, a physical mixture, or in an enhanced bioavailability formulation (e.g., nanodispersion).[1]
-
Routes of Administration:
Blood Sampling
-
Collection Site: Blood samples are collected from the tail vein or suborbital vein at predetermined time points post-administration (e.g., 0.02, 0.05, 0.08, 0.17, 0.25, 0.33, 0.50, 0.75, 1, 2, 3, and 6 hours).[1][6]
-
Anticoagulant: Blood is collected into heparinized tubes to prevent clotting.[6]
Sample Preparation
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.[1]
-
Extraction: A liquid-liquid extraction method is commonly employed to extract this compound and an internal standard from the plasma.[1][6] Ethyl acetate (B1210297) is a frequently used solvent for this purpose.[6]
Analytical Method
-
Instrumentation: A validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method is typically used for the quantification of this compound in plasma samples.[1][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) mode is often used for its high selectivity and sensitivity.[6]
Pharmacokinetic Analysis
-
Parameter Calculation: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC) are calculated from the plasma concentration-time profiles.[1]
-
Bioavailability Calculation: The absolute bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.[1]
Conclusion
This compound presents a compelling profile for therapeutic development due to its diverse pharmacological activities. However, its low oral bioavailability remains a significant hurdle. Research into advanced formulations such as nanodispersions and liposomes has shown promise in enhancing its absorption and systemic exposure. The extensive metabolism of this compound, leading to a multitude of metabolites, suggests that its in vivo activity may be a result of the combined effects of the parent compound and its metabolic products. Future research should continue to focus on optimizing delivery systems to improve bioavailability and further elucidating the pharmacological activities of its major metabolites. A comprehensive understanding of these pharmacokinetic and metabolic aspects is crucial for translating the therapeutic potential of this compound into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. hrpub.org [hrpub.org]
- 3. Frontiers | An insight into novel therapeutic potentials of this compound [frontiersin.org]
- 4. This compound: Approaches to Increase Water Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of 191 this compound Metabolites and Their Distribution in Rats Using HPLC-ESI-IT-TOF-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of this compound in Rat Plasma after Oral Administration of its Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel aspects of this compound pharmacokinetics: Dose proportionality, cumulative effect, metabolism, microemulsion dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Pharmacokinetic Study of this compound after Oral Administration of Fructus Polygoni Orientalis Extract in Normal and Fibrotic Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. longdom.org [longdom.org]
- 12. Metabolism, tissue distribution and excretion of this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Detection of 191 this compound Metabolites and Their Distribution in Rats Using HPLC-ESI-IT-TOF-MSn | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Taxifolin's Role in Modulating Oxidative Stress Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the molecular mechanisms by which taxifolin (B1681242) (dihydroquercetin) modulates oxidative stress. It details its interaction with key signaling pathways, presents quantitative data from various studies, and offers standardized protocols for experimental validation.
Introduction: Oxidative Stress and the Therapeutic Potential of this compound
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in numerous diseases, including cancer, cardiovascular disorders, neurodegenerative diseases, and diabetes[1][2]. ROS can inflict damage on vital cellular components such as DNA, proteins, and lipids[2]. Consequently, therapeutic strategies aimed at mitigating oxidative stress are of significant interest.
This compound (3,5,7,3',4'-pentahydroxy flavanone), a naturally occurring flavonoid found in sources like Siberian larch, onions, and grapes, has demonstrated a wide range of pharmacological activities, including potent antioxidant and anti-inflammatory effects[3][4][5][6]. Its unique chemical structure, featuring multiple hydroxyl groups and a carbonyl function, enables it to act as a powerful free radical scavenger and a modulator of endogenous antioxidant defense systems[7][8]. This guide elucidates the core mechanisms of this compound's action, providing a comprehensive resource for researchers in the field.
Core Mechanisms of Action
This compound mitigates oxidative stress through a multi-pronged approach that includes direct antioxidant activity and the modulation of critical cellular signaling pathways.
Direct Antioxidant Activity
This compound's chemical structure allows it to directly neutralize harmful free radicals. It is an effective scavenger of various ROS, including peroxyl radicals (ROO•) and hydroxyl radicals (•OH)[1][9]. Studies have shown that this compound's antioxidant capacity is often stronger than that of other common flavonoids, such as catechin (B1668976) and quercetin[1][10]. This direct scavenging is attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl groups, thereby stabilizing the free radicals[7]. Furthermore, the dihydroxyl group in the B ring and the carbonyl group in the C ring are involved in chelating metal ions like Fe²⁺, which inhibits the metal-catalyzed generation of ROS[7][10].
Modulation of the Nrf2-ARE Signaling Pathway
A primary mechanism of this compound's protective effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response[2][11][12]. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associating protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus[2][13]. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating the expression of Phase II antioxidant and detoxifying enzymes[2][11][13].
Key downstream targets of the Nrf2 pathway activated by this compound include:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, exerting potent antioxidant and anti-inflammatory effects[11][13][14].
-
NAD(P)H Quinone Oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress[11][13][14].
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant[13].
This compound has been shown to induce the expression of Nrf2 and its target genes in various cell types, including skin epidermal cells and retinal pigment epithelial cells[11][13]. This activation enhances the cell's intrinsic capacity to neutralize ROS and resist oxidative damage.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory cytokines like TNF-α and IL-6, which can exacerbate oxidative stress[4][15]. This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade[4][15][16]. It achieves this primarily by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing the NF-κB/IκBα complex, this compound prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of inflammatory mediators[4][16].
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) signaling pathways, including p38 MAPK, ERK1/2, and JNK, are involved in cellular responses to stress, inflammation, and apoptosis[3][17]. Chronic activation of these pathways by oxidative stress can lead to cellular damage. Studies have demonstrated that this compound can modulate these pathways, often by inhibiting the phosphorylation (activation) of key kinases like p38MAPK and ERK1/2[3][17][18]. By down-regulating these stress-activated pathways, this compound helps to prevent apoptosis and reduce the inflammatory response, contributing to its overall cytoprotective effects[17][19].
Quantitative Efficacy of this compound
The following tables summarize quantitative data from various studies, highlighting the potency of this compound in different experimental models.
Table 1: In Vitro Antioxidant and Radical Scavenging Activity
| Assay Type | Model/System | Key Finding | Reference |
|---|---|---|---|
| Peroxyl Radical (ROO•) Scavenging | Electron Spin Resonance | Significantly stronger scavenging than catechin | [1] |
| ROS Reduction | t-BOOH-induced Caco-2 cells | Significantly reduced ROS levels, stronger effect than catechin | [1] |
| Linoleic Acid Peroxidation | Emulsion System | 81.02% inhibition at 30 µg/mL | [9][20] |
| DPPH Radical Scavenging | In vitro chemical assay | Effective scavenging activity demonstrated | [9][20] |
| ABTS Radical Scavenging | In vitro chemical assay | Effective scavenging activity demonstrated | [9][20] |
| Hydroxyl Radical (•OH) Scavenging | In vitro chemical assay | Effective scavenging activity demonstrated |[1][9] |
Table 2: Effects of this compound on Cell Viability and Inflammatory Markers
| Cell Line | Stressor | This compound Concentration | Effect | Reference |
|---|---|---|---|---|
| ARPE-19 (Human RPE) | 0.4 mM H₂O₂ | 10-100 µg/mL | Dose-dependently prevented H₂O₂-induced decrease in cell viability | [13] |
| HepG2 (Liver Cancer) | N/A | 24 hours | IC50 value of 0.150 µM | [21] |
| HuH7 (Liver Cancer) | N/A | 24 hours | IC50 value of 0.22 µM | [21] |
| RAW264.7 (Macrophages) | LPS | 20, 40, 80 µmol/L | Dose-dependent reduction of ROS, IL-1β, IL-6, and NO levels | [3] |
| JB6 P+ (Mouse Skin) | TPA | Not specified | Inhibited TPA-induced colony formation |[11] |
Table 3: Modulation of Endogenous Antioxidant Enzymes and Pathways
| Model System | This compound Treatment | Measured Endpoint | Result | Reference |
|---|---|---|---|---|
| ARPE-19 Cells | 24 hours | Nrf2, HO-1, NQO1 mRNA & protein | Dose-dependent upregulation | [13] |
| JB6 P+ Cells | Not specified | Nrf2, HO-1, NQO1 mRNA & protein | Upregulated levels | [11] |
| STZ-Diabetic Rats | 10, 25, 50 mg/kg (10 wks) | Lens & retinal oxidative stress markers | Improved status of oxidative stress | [17] |
| Mice with Acute Liver Injury | Not specified | SOD, GPx, GRd activity | Increased antioxidant enzyme activity | [7] |
| DSS-induced Colitis Mice | Not specified | NF-κB (p-p65, p-IκBα) protein | Inhibited phosphorylation |[4] |
Experimental Protocols for Investigation
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on oxidative stress pathways.
General Experimental Workflow
The investigation of this compound's effects typically follows a structured workflow, from initial cell culture to specific molecular analyses.
Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cells (e.g., 5x10³ - 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight[21][22].
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, a vehicle control (e.g., DMSO), and/or an oxidative stressor. Incubate for the desired period (e.g., 24, 48, or 72 hours)[22].
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C[21][22].
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[21].
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells[21].
-
Intracellular ROS Measurement (DCFDA Assay)
This assay quantifies overall intracellular ROS levels.
-
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Procedure:
-
Cell Culture & Treatment: Culture and treat cells with this compound and/or an oxidative stressor as described for the MTT assay.
-
Staining: Remove the treatment medium, wash cells with warm PBS, and then incubate with DCFDA solution (e.g., 10 µM) for 30-60 minutes at 37°C in the dark.
-
Measurement: Wash the cells again to remove excess dye. Measure the fluorescence intensity using a fluorescence microplate reader (e.g., Ex/Em = 485/535 nm) or visualize using a fluorescence microscope[3][13].
-
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies and enzyme-conjugated secondary antibodies.
-
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay[23].
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) and separate them on a polyacrylamide gel[23][24].
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody (e.g., anti-Nrf2, anti-p-p65, anti-β-actin) overnight at 4°C. Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[23].
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software, normalizing to a loading control like β-actin[23].
-
Nrf2 Activation Assay (Transcription Factor ELISA)
This assay specifically measures the amount of active Nrf2 in nuclear extracts that can bind to its consensus DNA sequence.
-
Principle: A 96-well plate is pre-coated with an oligonucleotide containing the Nrf2 consensus binding site. Active Nrf2 from nuclear extracts binds to this sequence and is detected by a specific primary antibody, followed by an HRP-conjugated secondary antibody and a colorimetric substrate[25].
-
Procedure:
-
Nuclear Extraction: Prepare nuclear extracts from treated and control cells using a specialized extraction kit.
-
Binding: Add equal amounts of nuclear extract to the wells of the pre-coated plate and incubate for 1 hour at room temperature to allow Nrf2 to bind to the immobilized DNA[25].
-
Antibody Incubation: Add the primary anti-Nrf2 antibody to each well and incubate for 1 hour. This antibody recognizes an epitope only accessible when Nrf2 is bound to DNA.
-
Secondary Antibody: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Detection: Wash the wells, add a developing solution (e.g., TMB substrate), and incubate until color develops. Add a stop solution and measure the absorbance at 450 nm[25][26]. The absorbance is directly proportional to the amount of activated Nrf2.
-
Conclusion and Future Directions
This compound is a potent modulator of oxidative stress, acting through both direct ROS scavenging and the regulation of key cellular defense pathways, most notably Nrf2, NF-κB, and MAPK. Its ability to upregulate endogenous antioxidant enzymes while simultaneously suppressing inflammatory signaling makes it a highly promising candidate for the development of novel therapeutics for diseases with an underlying oxidative stress etiology.
Future research should focus on clinical trials to establish the safety, dosage, and efficacy of this compound in human populations for various conditions[10]. Further investigation into its bioavailability, metabolic fate, and potential synergistic effects with other therapeutic agents will be crucial for translating its demonstrated preclinical benefits into effective clinical applications.
References
- 1. researchmap.jp [researchmap.jp]
- 2. This compound Activates the Nrf2 Anti-Oxidative Stress Pathway in Mouse Skin Epidermal JB6 P+ Cells through Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary this compound Protects Against Dextran Sulfate Sodium-Induced Colitis via NF-κB Signaling, Enhancing Intestinal Barrier and Modulating Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Perspectives of this compound in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medresearch.umich.edu [medresearch.umich.edu]
- 7. Frontiers | An insight into novel therapeutic potentials of this compound [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Protective Effects of this compound in Cardiovascular Health: A Comprehensive Review [mdpi.com]
- 11. This compound Activates the Nrf2 Anti-Oxidative Stress Pathway in Mouse Skin Epidermal JB6 P+ Cells through Epigenetic Modifications [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound protects RPE cells against oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound, a novel food, attenuates acute alcohol-induced liver injury in mice through regulating the NF-κB-mediated inflammation and PI3K/Akt signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound Shows Anticataractogenesis and Attenuates Diabetic Retinopathy in STZ-Diabetic Rats via Suppression of Aldose Reductase, Oxidative Stress, and MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medwinpublishers.com [medwinpublishers.com]
- 20. Antioxidant activity of this compound: an activity-structure relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of pro-apoptotic potential of this compound against liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of In Vitro and In Vivo Effects of this compound and Epirubicin on Epithelial–Mesenchymal Transition in Mouse Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. abcam.com [abcam.com]
- 26. raybiotech.com [raybiotech.com]
Taxifolin's Interaction with Cellular Signaling Cascades: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxifolin (B1681242), also known as dihydroquercetin, is a flavonoid commonly found in various plants, including conifers like the Siberian larch, and in citrus fruits, onions, and green tea. This natural compound has garnered significant attention in the scientific community for its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Its therapeutic potential stems from its ability to modulate key cellular signaling cascades that are often dysregulated in various pathological conditions. This technical guide provides a comprehensive overview of the molecular interactions of this compound with critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, Nuclear factor erythroid 2-related factor 2 (Nrf2), and Nuclear Factor-kappa B (NF-κB) pathways, as well as its role in inducing apoptosis. This document is intended to serve as a detailed resource for researchers and professionals in drug discovery and development, offering insights into this compound's mechanisms of action, quantitative data on its effects, and detailed experimental protocols for its study.
Interaction with the MAPK Signaling Cascade
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The pathway consists of a series of protein kinases that phosphorylate and activate one another. The main subfamilies of MAPKs include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Dysregulation of this pathway is a hallmark of many diseases, including cancer and inflammatory disorders.
This compound has been shown to exert inhibitory effects on the MAPK pathway.[1][2] It can directly or indirectly modulate the phosphorylation status of key kinases in this cascade, thereby influencing downstream cellular responses. Molecular docking studies have suggested a direct interaction between this compound and MAPK1 (ERK2).[1] In various cell types, this compound treatment leads to a reduction in the phosphorylation of ERK, JNK, and p38, which are critical for the inflammatory response.[1]
Modulation of the PI3K/Akt Signaling Cascade
The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, proliferation, and metabolism. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a multitude of downstream targets to mediate its effects.
This compound has been demonstrated to inhibit the PI3K/Akt pathway in various cellular contexts.[1][3] This inhibition is often associated with its anti-cancer and anti-inflammatory effects. By reducing the phosphorylation of Akt, this compound can suppress the pro-survival signals and induce apoptosis in cancer cells.[4] Furthermore, the inhibition of this pathway contributes to the anti-inflammatory properties of this compound by downregulating inflammatory mediators.
Activation of the Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the expression of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
This compound is a potent activator of the Nrf2 pathway.[5][6] By promoting the nuclear translocation of Nrf2, this compound enhances the cellular antioxidant capacity, thereby protecting cells from oxidative damage. This mechanism is central to its neuroprotective, cardioprotective, and chemopreventive effects.
Inhibition of the NF-κB Inflammatory Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, such as cytokines or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway.[7] It can suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[8] This inhibitory effect on NF-κB activation is a key mechanism underlying the anti-inflammatory properties of this compound.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process for removing unwanted or damaged cells. It is tightly regulated by a complex network of signaling pathways. The intrinsic pathway of apoptosis is centered on the mitochondria and is controlled by the Bcl-2 family of proteins. Pro-apoptotic members, such as Bax, promote the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to cell death. Anti-apoptotic proteins, like Bcl-2, inhibit this process.
This compound has been shown to induce apoptosis in various cancer cell lines.[9] Its pro-apoptotic effects are often mediated by the modulation of the Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[10] This shift in balance promotes mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in cancer cell death.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on cell viability and signaling pathways from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | 0.150 | [9] |
| Huh7 | Liver Cancer | 0.220 | [9] |
| HCT-116 | Colon Cancer | 32 ± 2.35 (µg/mL) | [11] |
Table 2: Quantitative Effects of this compound on Signaling Pathways
| Pathway | Target Protein | Effect | Fold/Percentage Change | Cell Line/Model | Reference |
| MAPK | p-ERK | Inhibition | - | Platelets | [1] |
| MAPK | p-JNK | Inhibition | - | Platelets | [1] |
| MAPK | p-p38 | Inhibition | - | Platelets | [1] |
| PI3K/Akt | p-Akt | Inhibition | - | Platelets | [1] |
| Nrf2 | Nrf2 | Upregulation | - | JB6 P+ cells | [5] |
| Nrf2 | HO-1 | Upregulation | - | JB6 P+ cells | [5] |
| Nrf2 | NQO1 | Upregulation | - | JB6 P+ cells | [5] |
| NF-κB | p-p65 | Inhibition | - | Colon tissues of mice | [7] |
| NF-κB | p-IκBα | Inhibition | - | Colon tissues of mice | [7] |
| Apoptosis | Bax | Upregulation | - | Diabetic rat liver | [10] |
| Apoptosis | Bcl-2 | Downregulation | - | Diabetic rat liver | [10] |
| Apoptosis | Caspase-3 | Activation | - | Diabetic rat liver | [10] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for studying the effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of this compound concentration.[12][13][14][15]
Western Blot Analysis for Protein Phosphorylation
Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract. It can be used to determine the relative amounts of the protein in different samples and to assess the phosphorylation status of proteins.
Protocol Outline:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.[11][16][17][18][19][20]
References
- 1. This compound Inhibits Platelet Activation and Thrombosis by Regulating the PI3K/Akt and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. This compound Activates the Nrf2 Anti-Oxidative Stress Pathway in Mouse Skin Epidermal JB6 P+ Cells through Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Prevents Cisplatin Nephrotoxicity by Modulating Nrf2/HO-1 Pathway and Mitigating Oxidative Stress and Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of pro-apoptotic potential of this compound against liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatoprotective potential of this compound in type 2 diabetic rats: modulation of oxidative stress and Bcl2/Bax/Caspase-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
taxifolin effects on gene expression and regulation
An In-depth Technical Guide on the Core Effects of Taxifolin (B1681242) on Gene Expression and Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as dihydroquercetin, is a flavonoid commonly found in plants such as onions, grapes, and citrus fruits.[1][2] It has garnered significant interest within the scientific community for its wide array of biological activities, including potent antioxidant, anti-inflammatory, and chemopreventive properties.[1][2][3] At the molecular level, this compound exerts its effects primarily by modulating complex signaling pathways and regulating the expression of a multitude of genes. This technical guide provides a comprehensive overview of the core mechanisms by which this compound influences gene expression, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development endeavors.
Core Signaling Pathways Modulated by this compound
This compound's influence on gene expression is not mediated by a single mechanism but rather through its interaction with several key intracellular signaling cascades. Understanding these pathways is crucial for elucidating its therapeutic potential.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that governs the cellular antioxidant response.[4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6] Upon exposure to oxidative stress or electrophiles like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4][6][7] This activation leads to the upregulation of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.[4][8]
Studies have shown that this compound activates the Nrf2 pathway, leading to the increased expression of genes such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutathione (B108866) S-transferases (GSTs).[7][8][9] This mechanism is central to this compound's chemopreventive and protective effects against oxidative stress-induced cellular damage.[5][10]
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth.[11][12] Dysregulation of this pathway is a hallmark of many diseases, including cancer and metabolic disorders.[12][13] this compound has been shown to modulate this pathway in various contexts. For instance, it can activate the PI3K/Akt pathway to protect against ischemia-reperfusion injury.[11] Conversely, in cancer cells, this compound can inhibit the PI3K/mTOR signaling to suppress tumor growth and induce autophagy.[12] This dual regulatory capacity highlights the context-dependent effects of this compound. It can also mediate cardiovascular protective effects and improve glucose metabolism through this pathway.[11][13]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling network that transduces extracellular signals to the nucleus to regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[1] The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.[14] this compound has been demonstrated to inhibit the phosphorylation of ERK, p38, and JNK, thereby suppressing MAPK signaling.[14][15] This inhibition is associated with its anti-inflammatory and anti-platelet aggregation effects.[1][14] By down-regulating this pathway, this compound can reduce the expression of pro-inflammatory genes like COX-2, TNF-α, and various interleukins.[1][11]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor in the inflammatory response.[16][17] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[18] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, such as TNF-α, IL-1β, and IL-6.[17] this compound has been shown to suppress the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα.[17][18] This inhibitory action is a key component of this compound's potent anti-inflammatory effects, as observed in models of colitis and other inflammatory conditions.[16][17]
Quantitative Data on Gene and Protein Expression Changes
The modulatory effects of this compound on signaling pathways translate into significant, quantifiable changes in gene and protein expression. The following tables summarize key findings from various studies.
Table 1: Global Gene Expression Changes Induced by this compound
| Cell Line | This compound Concentration | No. of Up-regulated Genes | No. of Down-regulated Genes | Key Genes Affected | Reference |
| HCT 116 | 60 µM | 65 | 363 | NQO1, GSTM1, TXNRD1 | [8][19] |
| 4T-1 Tumors | Not specified | 36 | - | HNRN, KPRP, CRCT1, FLG2 | [20] |
| LL2 Tumors | Not specified | - | 578 | ITGAL, ITGAX, TMEM119 | [21] |
Table 2: Effects of this compound on Specific Gene and Protein Expression
| Target Gene/Protein | Cell/Tissue Type | Effect | Method | Quantitative Change | Reference |
| Nrf2 | JB6 P+ cells | Upregulation | Western Blot, qPCR | Increased mRNA and protein levels | [7][9] |
| HO-1 | JB6 P+ cells | Upregulation | Western Blot, qPCR | Increased mRNA and protein levels | [7][9] |
| NQO1 | JB6 P+ cells | Upregulation | Western Blot, qPCR | Increased mRNA and protein levels | [7][8][9] |
| p-ERK, p-p38, p-JNK, p-Akt | Platelets | Inhibition | Western Blot | Decreased phosphorylation | [14][15] |
| COX-2, iNOS, TNF-α | RAW264.7 cells | Downregulation | Western Blot, qPCR | Reduced mRNA and protein levels | [1][22] |
| p-p65, p-IκBα | Mouse Colon | Downregulation | Western Blot | Significantly decreased phosphorylation | [17] |
| Claudin-1, Occludin | Mouse Colon | Upregulation | Western Blot | Significantly increased expression | [17] |
| HIF1-α | HepG2, Huh7 cells | Downregulation | qPCR | ~0.5-1 fold decrease | [23] |
| VEGF | HepG2, Huh7 cells | Downregulation | qPCR | ~0.5-0.6 fold decrease | [23] |
| Akt | HepG2, Huh7 cells | Downregulation | qPCR | ~1 fold decrease | [23] |
| β-catenin | Colorectal Cancer Cells | Downregulation | Western Blot | Decreased protein expression | [24] |
Table 3: Functional and Biochemical Effects of this compound
| Parameter | Model | This compound Treatment | Result | Reference |
| Quinone Reductase (QR) Activity | HCT 116 cells | Not specified | Significant induction (Chemoprevention Index = 5.75) | [8][19] |
| ARE-Luciferase Activity | HepG2-C8 cells | 5 - 40 µM | Dose-dependent increase in activity | [4] |
| Cell Viability (IC50) | HepG2 cells | - | 0.15 µM | [23] |
| Cell Viability (IC50) | Huh7 cells | - | 0.22 µM | [23] |
| ALT Level | Mice (Alcohol-induced liver injury) | Oral administration | Reduced from 124.51 to 65.90 U/L | [25] |
| AST Level | Mice (Alcohol-induced liver injury) | Oral administration | Reduced from 61.70 to 33.28 U/L | [25] |
| SOD Level | Mice (Alcohol-induced liver injury) | Oral administration | Increased to 49.81 U/mg | [25] |
Experimental Protocols and Workflows
To investigate the effects of this compound on gene expression, a systematic workflow involving cell culture, treatment, and molecular analysis is required.
General Experimental Workflow
The following diagram outlines a typical workflow for studying the impact of a compound like this compound on gene expression.
Detailed Methodologies
Below are detailed protocols for key experiments commonly used to assess the effects of this compound on gene expression and signaling pathways.
1. Cell Culture and Treatment [26]
-
Culture Conditions: Select a relevant cell line (e.g., HepG2 for liver studies, RAW264.7 for inflammation). Culture the cells in the appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Dissolve this compound in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 100 mM). Prepare working concentrations by diluting the stock solution in a complete culture medium immediately before use.
-
Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Replace the medium with a fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity. Incubate for the specified duration (e.g., 24 hours).
2. RNA Isolation and Quantitative Real-Time PCR (qPCR) [23]
-
RNA Isolation: After treatment, wash cells with PBS and lyse them using a reagent like TRIzol. Purify total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. Include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Quality Control: Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio should be ~2.0). Verify RNA integrity using an Agilent Bioanalyzer; an RNA Integrity Number (RIN) >8 is recommended.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR: Perform qPCR using a SYBR Green master mix and gene-specific primers for target genes (e.g., NFE2L2, HMOX1, IL6, TNF) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. The amplification protocol typically involves an initial denaturation at 95°C, followed by 40 cycles of denaturation (95°C) and annealing/extension (60-65°C).
-
Data Analysis: Calculate the relative gene expression changes using the 2-ΔΔCt method.
3. Western Blot Analysis [17]
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Nrf2, anti-p-p65, anti-β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).
4. Nrf2/ARE Luciferase Reporter Assay [4]
-
Cell Line: Use a cell line stably transfected with a luciferase reporter construct containing multiple copies of the ARE sequence upstream of the luciferase gene (e.g., HepG2-ARE-C8).[4][27]
-
Assay Protocol: Seed the reporter cells in a 12-well or 96-well plate. After 24 hours, treat the cells with various concentrations of this compound (e.g., 5 to 40 µM) for a defined period.[4]
-
Lysis and Measurement: Lyse the cells using a reporter lysis buffer. Measure the luciferase activity in the cell lysates using a luciferase assay kit and a luminometer.[4][28]
-
Data Analysis: Normalize luciferase activity to the total protein concentration in each well to account for differences in cell number. Express the results as fold induction relative to the vehicle-treated control group.
Conclusion
This compound is a multifaceted flavonoid that exerts significant control over gene expression through the modulation of several critical signaling pathways, including Nrf2/ARE, PI3K/Akt, MAPK, and NF-κB. Its ability to upregulate antioxidant and detoxification genes while simultaneously suppressing pro-inflammatory and oncogenic pathways underscores its therapeutic potential across a spectrum of diseases. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the gene-regulatory properties of this compound. Future research should focus on in vivo studies and clinical trials to translate these promising molecular findings into effective therapeutic strategies.
References
- 1. This compound attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Activates the Nrf2 Anti-Oxidative Stress Pathway in Mouse Skin Epidermal JB6 P+ Cells through Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-mediated Nrf2 activation ameliorates oxidative stress and apoptosis for the treatment of glucocorticoid-induced osteonecrosis of the femoral head - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Activates the Nrf2 Anti-Oxidative Stress Pathway in Mouse Skin Epidermal JB6 P+ Cells through Epigenetic Modifications [mdpi.com]
- 8. The chemopreventive effect of this compound is exerted through ARE-dependent gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Activates the Nrf2 Anti-Oxidative Stress Pathway in Mouse Skin Epidermal JB6 P+ Cells through Epigenetic Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. An insight into novel therapeutic potentials of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound improves disorders of glucose metabolism and water-salt metabolism in kidney via PI3K/AKT signaling pathway in metabolic syndrome rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Inhibits Platelet Activation and Thrombosis by Regulating the PI3K/Akt and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TalkMED AI Paper-TAP [tap.talkmed.com]
- 16. Dietary this compound Protects Against Dextran Sulfate Sodium-Induced Colitis via NF-κB Signaling, Enhancing Intestinal Barrier and Modulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dietary this compound Protects Against Dextran Sulfate Sodium-Induced Colitis via NF-κB Signaling, Enhancing Intestinal Barrier and Modulating Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Chemopreventive Effect of this compound Is Exerted through ARE-Dependent Gene Regulation [jstage.jst.go.jp]
- 20. This compound Inhibits Breast Cancer Growth by Facilitating CD8+ T Cell Infiltration and Inducing a Novel Set of Genes including Potential Tumor Suppressor Genes in 1q21.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of pro-apoptotic potential of this compound against liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound, a natural flavonoid interacts with cell cycle regulators causes cell cycle arrest and causes tumor regression by activating Wnt/ β -catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound, a novel food, attenuates acute alcohol-induced liver injury in mice through regulating the NF-κB-mediated inflammation and PI3K/Akt signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. signosisinc.com [signosisinc.com]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Taxifolin in Plasma using HPLC-UV
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of taxifolin (B1681242) in plasma samples. The described protocol is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioavailability, and metabolism studies of this compound. The methodology involves enzymatic hydrolysis to account for conjugated metabolites, followed by a liquid-liquid extraction for sample clean-up. Chromatographic separation is achieved on a C18 reversed-phase column with gradient elution. This document provides comprehensive experimental protocols, tabulated quantitative data, and a visual workflow to ensure accurate and reproducible results.
Introduction
This compound, also known as dihydroquercetin, is a flavonoid with a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1] Accurate determination of this compound concentrations in biological matrices like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While highly sensitive LC-MS/MS methods exist, HPLC-UV offers a robust, cost-effective, and widely accessible alternative for quantitative analysis.
This protocol is based on a validated method for the determination of this compound in rabbit plasma, which can be adapted for use with other animal models.[1][2] The method addresses the significant in-vivo conjugation of this compound by incorporating an enzymatic hydrolysis step, ensuring the measurement of total this compound concentration.
Experimental Protocols
Materials and Reagents
-
This compound standard (purity >98%)
-
Biochanin A (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
β-glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Ethyl acetate
-
Ultrapure water
-
Blank plasma
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Luna C18, 150 mm x 4.6 mm, 5 µm)[1]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
pH meter
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard (Biochanin A) in methanol at a concentration of 1 mg/mL. Store at 4°C.
-
Working Standard Solutions: Serially dilute the this compound stock solution with methanol to prepare working standard solutions at various concentrations.
-
Calibration Standards: Spike blank plasma with the this compound working standard solutions to create calibration standards with a concentration range of 0.03–5.0 µg/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations within the calibration range.
Sample Preparation
-
To 0.5 mL of plasma sample, add 50 µL of the internal standard working solution (Biochanin A).
-
Add 0.5 mL of sodium acetate buffer (pH 5.0) and 50 µL of β-glucuronidase/sulfatase solution.
-
Vortex mix and incubate at 37°C for 2 hours to facilitate enzymatic hydrolysis.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate.
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
HPLC-UV Conditions
| Parameter | Value |
| Column | Luna C18 (150 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | A: 0.03% Trifluoroacetic acid in waterB: Acetonitrile[1] |
| Gradient Elution | Two-step linear gradient[1] (Specific gradient profile should be optimized) |
| Flow Rate | 1.0 mL/min[1] |
| UV Detection Wavelength | 290 nm[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the validated HPLC-UV method for this compound in plasma.[1]
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| This compound | ~7.9[1] |
| Biochanin A (IS) | ~18.3[1] |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.03–5.0 µg/mL[1] |
| Correlation Coefficient (r) | >0.9997[1] |
| Limit of Detection (LOD) | 0.03 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.11 µg/mL[1][2] |
Visualizations
Experimental Workflow for this compound Quantification in Plasma
Caption: Workflow for this compound Quantification in Plasma.
Discussion
The presented HPLC-UV method provides a reliable and sensitive approach for the quantification of total this compound in plasma. The inclusion of an enzymatic hydrolysis step is critical for accurately determining the pharmacokinetic profile of this compound, as it is extensively metabolized into glucuronide and sulfate (B86663) conjugates in vivo. The liquid-liquid extraction procedure effectively removes plasma proteins and other interfering substances, ensuring a clean chromatogram.
The validation data demonstrates that the method is linear, sensitive, and suitable for its intended purpose. The limit of quantification (LOQ) of 0.11 µg/mL allows for the determination of this compound concentrations in plasma following oral or intravenous administration in preclinical studies.[1]
For higher sensitivity requirements, a UHPLC-MS/MS method could be considered, which can achieve an LOQ as low as 5.0 ng/mL.[3][4] However, for many research applications, the described HPLC-UV method offers a good balance between performance, accessibility, and cost-effectiveness.
Conclusion
This application note provides a detailed protocol for the quantification of this compound in plasma using HPLC-UV. The method is robust, validated, and suitable for pharmacokinetic and other related studies in drug discovery and development. By following the outlined procedures, researchers can obtain accurate and reproducible data on this compound concentrations in biological samples.
References
- 1. Determination and pharmacokinetic study of this compound in rabbit plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of this compound in Rat Plasma after Oral Administration of its Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Taxifolin DPPH Radical Scavenging Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxifolin (B1681242), also known as dihydroquercetin, is a flavonoid commonly found in plants like the Siberian larch and milk thistle.[1] It has garnered significant interest in the scientific community for its potent antioxidant properties.[2] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, simple, and rapid spectrophotometric method to evaluate the antioxidant capacity of various compounds.[3][4] This application note provides a detailed protocol for assessing the DPPH radical scavenging activity of this compound, presents comparative data with other standard antioxidants, and illustrates the experimental workflow.
Mechanism of Action: DPPH Radical Scavenging
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[5] The DPPH radical is a stable free radical that shows a strong absorbance at 517 nm, appearing as a deep violet solution.[6] When reduced by an antioxidant, the violet color fades to a pale yellow, and the absorbance at 517 nm decreases. This decolorization is stoichiometric with respect to the number of electrons or hydrogen atoms captured.[6]
This compound exerts its antioxidant effect by donating hydrogen atoms from its multiple hydroxyl groups to the DPPH radical, thereby neutralizing it.[7][8] The presence of the ortho-dihydroxy (catechol) structure in the B-ring of this compound is particularly important for its high radical-scavenging activity.[9]
Caption: this compound donates a hydrogen atom to the DPPH radical, neutralizing it and causing a color change.
Experimental Protocol
This protocol outlines the materials and steps required to determine the DPPH radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (or Ethanol)
-
Standard antioxidants (e.g., Ascorbic Acid, Trolox, Quercetin)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Micropipettes
-
Analytical balance
Procedure:
-
Preparation of DPPH Working Solution (0.1 mM):
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Similarly, prepare a series of dilutions for the standard antioxidants (Ascorbic Acid, Trolox, Quercetin).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of this compound or standard solutions to different wells.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control (blank), add 100 µL of methanol instead of the sample solution to a well containing 100 µL of the DPPH working solution.
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for 30 minutes.[3]
-
-
Measurement:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[3]
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
-
Determination of IC50 Value:
-
Plot the percentage of inhibition against the concentration of this compound (or standard).
-
The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals. This can be determined from the graph by interpolation. A lower IC50 value indicates a higher antioxidant activity.
-
Data Presentation
The following table summarizes the reported IC50 values for this compound and standard antioxidants in the DPPH radical scavenging assay. For a consistent comparison, all values have been converted to µM.
| Compound | Molecular Weight ( g/mol ) | Reported IC50 (µg/mL) | Reported IC50 (µM) | Reference(s) |
| This compound | 304.25 | 110.07 - 154.97 | ~361.8 - 509.3 | [10] |
| Ascorbic Acid | 176.12 | 6.1 - 27.54 | ~34.6 - 156.4 | [6][10] |
| Trolox | 250.29 | 3.77 - 4.0 | ~15.1 - 16.0 | [3] |
| Quercetin (B1663063) | 302.24 | 15.9 - 19.17 | ~52.6 - 63.4 | [2] |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., solvent, incubation time).
Experimental Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion
The DPPH radical scavenging assay is a reliable and straightforward method for evaluating the antioxidant potential of this compound. The provided protocol offers a detailed guide for researchers to perform this assay. The comparative data indicates that while this compound demonstrates significant antioxidant activity, standard antioxidants such as ascorbic acid, Trolox, and quercetin exhibit lower IC50 values, suggesting higher potency under the tested conditions. This information is valuable for the development of new drugs and understanding the antioxidant capabilities of natural compounds.
References
- 1. This compound, (-)- | C15H12O7 | CID 712316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Quercetin [webbook.nist.gov]
- 4. medkoo.com [medkoo.com]
- 5. Trolox | CAS 53188-07-1 | Antioxidant vitamin E derivative [stressmarq.com]
- 6. This compound | 480-18-2 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. The mechanism of (+) this compound’s protective antioxidant effect for •OH-treated bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Utilizing Taxifolin for In Vitro Anti-Inflammatory Investigations
Introduction
Taxifolin (B1681242), a naturally occurring flavonoid found in various plants such as onions, grapes, and citrus fruits, has demonstrated significant antioxidant and anti-inflammatory properties.[1] In cell culture models, this compound effectively mitigates inflammatory responses induced by various stimuli, such as lipopolysaccharide (LPS) and high glucose. Its mechanism of action involves the modulation of key inflammatory signaling pathways, making it a valuable compound for researchers in immunology, drug discovery, and molecular biology. These application notes provide a comprehensive guide for utilizing this compound in cell culture for anti-inflammatory studies.
Mechanism of Action
This compound exerts its anti-inflammatory effects through multiple mechanisms:
-
Inhibition of NF-κB Signaling: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[2][3] It can inhibit the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[2][4]
-
Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another key regulator of inflammation. This compound can down-regulate the phosphorylation of these MAPK proteins, thereby inhibiting the downstream inflammatory cascade.[1][5] However, some studies suggest that this compound's anti-inflammatory effects are not entirely dependent on the MAPK pathway.[1][5]
-
Suppression of the NLRP3 Inflammasome: this compound can inhibit the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[6][7] This multi-protein complex is responsible for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound's inhibitory effect is linked to the attenuation of the TXNIP-NLRP3 axis.[6][7]
Cellular Effects
In various cell lines, this compound has been observed to:
-
Reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[1][2][8]
-
Decrease the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
-
Attenuate the production of reactive oxygen species (ROS).[6]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and its impact on key inflammatory markers in different cell culture models.
Table 1: Effective Concentrations of this compound in Cell Culture
| Cell Line | Inducer | This compound Concentration Range | Observed Effect | Reference |
| RAW264.7 (Murine Macrophages) | LPS (200 ng/mL) | 20, 40, 80 µmol/L | Reduced IL-6, IL-1β, iNOS, COX-2, TNF-α | [1] |
| BV-2 (Murine Microglia) | High Glucose | 50 µM | Suppressed IL-1β production | [9] |
| BEAS-2B (Human Bronchial Epithelial Cells) | TNF-α | 50 µM | Suppressed IL-6, IL-8, MCP-1 | [10] |
| HTR-8/SVneo (Human Trophoblast Cells) | H₂O₂ | 10, 100 µM | Reduced IL-1β, IL-6 | [8] |
| Human Adipocytes | TNF-α | 20 µg/mL | Inhibited TNF-α-induced IL-6 increase | [11] |
Table 2: Effect of this compound on Inflammatory Cytokine Production
| Cell Line | Inducer | This compound Concentration | Cytokine | Percent Reduction | Reference |
| RAW264.7 | LPS | 80 µmol/L | IL-1β | ~26% | [1] |
| RAW264.7 | LPS | 80 µmol/L | IL-6 | Significant reduction | [1] |
| BEAS-2B | TNF-α | 50 µM | IL-6 | Significant reduction | [10] |
| BEAS-2B | TNF-α | 50 µM | IL-8 | Significant reduction | [10] |
| HTR-8/SVneo | H₂O₂ | 100 µM | IL-1β | Significant reduction | [8] |
| HTR-8/SVneo | H₂O₂ | 100 µM | IL-6 | Significant reduction | [8] |
| Human Adipocytes | TNF-α | 20 µg/mL | IL-6 | Significant inhibition | [11] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound in cell culture.
1. Cell Viability Assay (MTT/CCK-8)
This assay is crucial to determine the non-toxic concentration range of this compound for your specific cell line.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[9][12]
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Replace the medium with the this compound-containing medium and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]
-
For MTT assay: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[14]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol allows for the quantification of secreted pro-inflammatory cytokines in the cell culture supernatant.
-
Materials:
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IL-1β)
-
Cell culture supernatant from this compound-treated and control cells
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
-
-
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[15]
-
Wash the plate three times with wash buffer.
-
Block the plate with a blocking buffer (e.g., 10% FBS) for 1 hour at room temperature.[15]
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[15]
-
Wash the plate five times with wash buffer.
-
Add the detection antibody and incubate for 1 hour at room temperature.[15]
-
Wash the plate five times with wash buffer.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 1 hour at room temperature.
-
Wash the plate seven times with wash buffer.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Add the stop solution to terminate the reaction.[15]
-
Measure the absorbance at 450 nm and determine the cytokine concentrations by plotting a standard curve.[15][16]
-
3. Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This technique is used to analyze the expression and phosphorylation status of key proteins in inflammatory signaling pathways.
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with this compound and the inflammatory stimulus for the appropriate duration.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[17]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody overnight at 4°C.[17]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
4. Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression
qPCR is used to measure the mRNA levels of inflammatory genes.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers (e.g., for TNF-α, IL-6, IL-1β, GAPDH)
-
qPCR instrument
-
-
Protocol:
-
Treat cells as described for other assays.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.[13]
-
Prepare the qPCR reaction mixture containing cDNA, SYBR Green/TaqMan master mix, and primers.[13]
-
Perform the qPCR reaction using a thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]
-
Analyze the data using the comparative Cq (ΔΔCq) method, normalizing the expression of the target genes to a housekeeping gene (e.g., GAPDH).
-
Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for studying its anti-inflammatory effects.
References
- 1. This compound attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary this compound Protects Against Dextran Sulfate Sodium-Induced Colitis via NF-κB Signaling, Enhancing Intestinal Barrier and Modulating Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary this compound Protects Against Dextran Sulfate Sodium-Induced Colitis via NF-κB Signaling, Enhancing Intestinal Barrier and Modulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Suppresses Inflammatory Responses of High-Glucose-Stimulated Mouse Microglia by Attenuating the TXNIP-NLRP3 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidative and anti-inflammatory effects of this compound in H2O2-induced oxidative stress in HTR-8/SVneo trophoblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Suppresses Inflammatory Responses of High-Glucose-Stimulated Mouse Microglia by Attenuating the TXNIP–NLRP3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound improves inflammatory injury of human bronchial epithelial cells by inhibiting matrix metalloproteinase (MMP) 10 via Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medwinpublishers.com [medwinpublishers.com]
- 12. Determination of In Vitro and In Vivo Effects of this compound and Epirubicin on Epithelial–Mesenchymal Transition in Mouse Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of pro-apoptotic potential of this compound against liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. benchchem.com [benchchem.com]
Enhancing Oral Bioavailability of Taxifolin: Application Notes and Protocols for Advanced Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxifolin (B1681242), also known as dihydroquercetin, is a naturally occurring flavonoid with a wide array of demonstrated pharmacological activities, including potent antioxidant, anti-inflammatory, and cardioprotective effects. Despite its therapeutic promise, the clinical application of this compound is significantly hampered by its poor water solubility and consequently low oral bioavailability.[1] Various formulation strategies have been explored to overcome these limitations by enhancing its dissolution rate and absorption in the gastrointestinal tract.
Data Presentation: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats
The oral bioavailability of this compound has been markedly improved through various advanced formulation techniques. The following tables summarize the pharmacokinetic parameters from preclinical studies in rats for different formulations, providing a comparative overview of their in vivo performance.
Table 1: Pharmacokinetic Parameters of this compound Nanodispersion Following Oral Administration in Rats
| Formulation | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| This compound (Physical Mixture) | 15 | 35.23 ± 5.17 | 0.75 ± 0.27 | 59.11 ± 8.62 | 0.49 | [1] |
| Nanodispersion | 15 | 48.72 ± 6.21 | 1.25 ± 0.29 | 90.89 ± 11.76 | 0.75 | [1] |
Table 2: Pharmacokinetic Parameters of this compound-Loaded Zein-Caseinate Nanoparticles Following Oral Administration in Rats
| Formulation | Dosage (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | 20 | 0.489 | 1.0 | 1.23 | 100 | |
| Zein-Caseinate Nanoparticles | 20 | 0.599 | 1.5 | 2.66 | 148.5 |
Table 3: Pharmacokinetic Parameters of this compound Liposomal Formulations Following Oral Administration in Rats
| Formulation | Dosage (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | 20 | 0.489 | 1.0 | 1.23 | 100 | |
| Unmodified Liposomes | 20 | 0.608 | 1.5 | 1.69 | 137.23 | |
| Selenized Liposomes | 20 | 0.599 | 2.0 | 2.66 | 216.65 |
Experimental Protocols
This section provides detailed methodologies for the preparation of various this compound formulations and the subsequent in vivo pharmacokinetic studies.
Protocol 1: Preparation of this compound Nanodispersion by Co-precipitation
Objective: To prepare a this compound nanodispersion using a co-precipitation method to enhance its oral bioavailability.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare a solution of this compound and PVP (e.g., in a 1:10 weight ratio) in ethanol.
-
Add the ethanolic solution dropwise into deionized water under constant stirring.
-
Continue stirring for a specified period to allow for the precipitation of the nanodispersion.
-
Lyophilize the resulting nanodispersion to obtain a dry powder.
Protocol 2: Preparation of this compound-Loaded Zein-Caseinate Nanoparticles by Anti-Solvent Precipitation
Objective: To fabricate this compound-loaded zein-caseinate nanoparticles (TZP) using an anti-solvent precipitation method.
Materials:
-
This compound
-
Sodium caseinate
-
70% Ethanol
-
Deionized water
Procedure:
-
Dissolve this compound and zein in 70% ethanol.
-
Separately, dissolve sodium caseinate in deionized water.
-
Add the this compound-zein ethanolic solution dropwise into the sodium caseinate aqueous solution under continuous stirring.
-
The nanoparticles will form spontaneously due to the anti-solvent effect.
-
The resulting nanoparticle suspension can be used directly or freeze-dried for storage.
Protocol 3: Preparation of this compound-Loaded Selenized Liposomes by Thin-Film Hydration/In Situ Reduction
Objective: To prepare this compound-loaded selenized liposomes (Tax-Se@LPs) for enhanced oral delivery.
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Sodium selenite (B80905) (Na2SeO3)
-
Ascorbic acid
-
Chloroform and Methanol (solvent system)
-
Phosphate buffered saline (PBS)
Procedure:
-
Dissolve this compound, SPC, and cholesterol in a chloroform/methanol solvent mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with a PBS solution containing Na2SeO3 by gentle rotation. This will form this compound-loaded liposomes encapsulating selenite.
-
To form the selenized liposomes, add ascorbic acid solution to the liposome (B1194612) suspension to reduce the selenite to elemental selenium (Se) nanoparticles within the liposomes.
-
The resulting Tax-Se@LPs can be purified by dialysis or size exclusion chromatography.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control suspension.
Animal Model:
-
Male Sprague-Dawley or Wistar rats (body weight 200-250 g).
-
House animals under standard laboratory conditions with free access to food and water.
-
Fast the animals overnight before the experiment with free access to water.
Procedure:
-
Divide the rats into experimental groups (e.g., control group receiving this compound suspension and treatment group(s) receiving the new formulation(s)).
-
Administer the respective formulations orally via gavage at a predetermined dose (e.g., 15 or 20 mg/kg of this compound).
-
For determination of absolute bioavailability, a separate group of rats should receive an intravenous administration of this compound.[1]
-
Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable method, such as liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).[1]
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS).[1]
-
Construct a plasma concentration-time curve for each group.
-
Calculate the key pharmacokinetic parameters: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Calculate the relative or absolute bioavailability of the new formulation.
Visualizations
Experimental Workflow and Logical Relationships
Caption: General workflow for developing and evaluating a novel this compound formulation for improved oral bioavailability.
References
Quantitative Analysis of Taxifolin and its Metabolites by LC-MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of taxifolin (B1681242) and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). It includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the analytical workflow and relevant biological pathways.
Introduction
This compound, also known as dihydroquercetin, is a flavonoid with a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] Understanding its metabolic fate is crucial for evaluating its therapeutic potential and mechanism of action. The low bioavailability of this compound suggests that its metabolites may be the primary bioactive forms in vivo.[3] LC-MS has emerged as a powerful and sensitive technique for the identification and quantification of this compound and its numerous metabolites in complex biological matrices.[3][4][5]
This application note details a validated UHPLC-MS/MS method for the quantification of this compound in plasma and provides insights into the broader analysis of its extensive metabolic profile.
Experimental Protocols
Quantitative Analysis of this compound in Rat Plasma
This protocol is adapted from a validated method for the rapid and sensitive quantification of this compound in rat plasma.[4][6][7]
2.1.1. Materials and Reagents
-
This compound standard
-
Butylparaben (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ethyl acetate
-
Rat plasma
2.1.2. Sample Preparation
-
Thaw frozen rat plasma samples at room temperature.
-
To a 1.5 mL centrifuge tube, add 50 µL of plasma.
-
Add 10 µL of internal standard solution (Butylparaben in methanol).
-
Add 500 µL of ethyl acetate for liquid-liquid extraction.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the UHPLC-MS/MS system.
2.1.3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
Identification of this compound Metabolites
The following protocol outlines a general approach for the identification of a wide range of this compound metabolites in biological samples, based on high-resolution mass spectrometry.[3][8][9][10]
2.2.1. Sample Preparation
-
Biological samples (e.g., plasma, urine, feces, tissue homogenates) are subjected to protein precipitation with methanol (B129727).[10]
-
Samples are vortexed and centrifuged to remove precipitated proteins.[10]
-
The supernatant is collected and concentrated before injection into the LC-MS system.
2.2.2. LC-MS Conditions
-
Liquid Chromatography:
-
A high-resolution LC system is employed, often with a gradient elution to separate a large number of metabolites.
-
Column: A C18 column is commonly used.
-
Mobile Phase: Typically consists of an aqueous phase with a small amount of acid (e.g., 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).
-
-
Mass Spectrometry:
-
System: High-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.[3]
-
Ionization Mode: ESI in both positive and negative modes to detect a wider range of metabolites.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS2) are used to acquire precursor and fragment ion information.
-
2.2.3. Metabolite Identification
Metabolites are tentatively identified based on:
-
Accurate mass measurements to determine the elemental composition.
-
Comparison of fragmentation patterns with that of the parent drug, this compound.
-
Characteristic mass shifts corresponding to common metabolic transformations (e.g., glucuronidation, sulfation, methylation, hydroxylation).[3]
Data Presentation
Quantitative Data for this compound
The following table summarizes the validation parameters for the quantitative analysis of this compound in rat plasma.[4][6][7]
| Parameter | Value |
| Linearity Range | 5.0–4280 ng/mL |
| Correlation Coefficient (r) | 0.9995 |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL |
| Limit of Detection (LOD) | 1.5 ng/mL |
| Intra-day Precision (RSD) | < 8% |
| Inter-day Precision (RSD) | < 8% |
| Accuracy | Within 8% |
| Recovery | > 75% |
Overview of Identified this compound Metabolites
A comprehensive study identified 191 metabolites of this compound in rats, highlighting the extensive biotransformation of this flavonoid.[3][8][9] The major metabolic pathways include glucuronidation, sulfation, methylation, hydration, dehydration, and ring-fission.[5] The table below provides a summary of the types and numbers of metabolites found.
| Metabolic Reaction | Number of Metabolites Identified |
| Glucuronidation | Multiple |
| Sulfation | Multiple |
| Methylation | Multiple |
| Dehydration | Multiple |
| Hydration | Multiple |
| Ring-fission products | Multiple |
| Acetylamination | Newly identified |
| Pyroglutamic acid conjugation | Newly identified |
| Total Identified | 191 |
Note: Specific quantitative data for each of the 191 metabolites is not extensively available in the cited literature, which primarily focuses on their identification and distribution.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound and its metabolites by LC-MS.
Caption: Workflow for LC-MS analysis of this compound metabolites.
Signaling Pathways of this compound
This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, cell survival, and cancer progression.
Caption: Key signaling pathways modulated by this compound.[2][11][12][13][14]
Conclusion
The LC-MS methods described provide a robust framework for the quantitative analysis of this compound and the comprehensive identification of its metabolites. The presented protocols and data serve as a valuable resource for researchers investigating the pharmacokinetics, metabolism, and biological activities of this compound. The extensive metabolism of this compound underscores the importance of analyzing its metabolites to fully understand its in vivo effects. Future quantitative studies on the major metabolites are warranted to correlate their concentrations with the observed pharmacological activities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a natural flavonoid interacts with cell cycle regulators causes cell cycle arrest and causes tumor regression by activating Wnt/ β -catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of 191 this compound Metabolites and Their Distribution in Rats Using HPLC-ESI-IT-TOF-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of this compound in Rat Plasma after Oral Administration of its Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism, tissue distribution and excretion of this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of this compound in Rat Plasma after Oral Administration of its Nanodispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Detection of 191 this compound Metabolites and Their Distribution in Rats Using HPLC-ESI-IT-TOF-MSn | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. An insight into novel therapeutic potentials of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a natural flavonoid interacts with cell cycle regulators causes cell cycle arrest and causes tumor regression by activating Wnt/ β -catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Inhibits Platelet Activation and Thrombosis by Regulating the PI3K/Akt and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound curbs NF-κB-mediated Wnt/β-catenin signaling via up-regulating Nrf2 pathway in experimental colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Taxifolin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo experimental studies to evaluate the therapeutic potential of taxifolin (B1681242). Detailed protocols for various disease models are outlined, along with summaries of quantitative data and visualizations of key signaling pathways.
Introduction to this compound for In Vivo Research
This compound, also known as dihydroquercetin, is a bioactive flavonoid found in various plants, including onions, olive oil, and the bark of coniferous trees.[1] It has garnered significant interest in the scientific community due to its potent antioxidant, anti-inflammatory, and cytoprotective properties.[1][2] In vivo studies have demonstrated its therapeutic potential across a spectrum of diseases, including metabolic disorders, cardiovascular diseases, neurodegenerative diseases, and cancer.[2][3][4] this compound's mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB, MAPK, PI3K/Akt, and Nrf2.[5][6][7]
General Considerations for In Vivo Experimental Design
Before initiating in vivo studies with this compound, several factors must be considered to ensure robust and reproducible results.
-
Animal Model Selection: The choice of animal model is critical and should accurately reflect the human disease being studied. Common models include chemically-induced disease models (e.g., streptozotocin-induced diabetes), genetic models (e.g., spontaneously hypertensive rats), and xenograft models for cancer research.
-
Dosage and Administration Route: this compound dosage can vary significantly depending on the animal model and the disease being investigated. Doses ranging from 10 mg/kg to 100 mg/kg are commonly reported in the literature.[4][8] Administration can be oral (gavage or in diet), intraperitoneal, or intravenous, with the choice depending on the desired pharmacokinetic profile and experimental convenience.
-
Pharmacokinetics: this compound's bioavailability can be a limiting factor. Researchers should consider its absorption, distribution, metabolism, and excretion profile in the chosen animal model to optimize dosing strategies.
-
Control Groups: Appropriate control groups are essential for interpreting the results. These should include a vehicle control group (receiving the solvent used to dissolve this compound) and a positive control group (receiving a standard-of-care drug for the specific disease) where applicable.
-
Endpoint Analysis: A comprehensive set of endpoints should be defined to assess the efficacy and mechanism of action of this compound. These can include behavioral tests, biochemical assays, histological analysis, and molecular biology techniques.
Experimental Protocols for Specific Disease Models
Metabolic Disorders: Streptozotocin (B1681764) (STZ)-Induced Diabetes in Rats
This model is widely used to study the anti-diabetic effects of therapeutic compounds.
Protocol:
-
Animal Model: Male Wistar rats (180-220 g) are commonly used.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 45-135 mg/kg, freshly dissolved in cold citrate (B86180) buffer (pH 4.2-4.5), is administered to induce diabetes.[8][9] Control animals receive an injection of the citrate buffer vehicle.
-
Confirmation of Diabetes: Blood glucose levels are monitored 72 hours after STZ injection. Rats with fasting blood glucose levels above 15 mmol/L are considered diabetic and included in the study.[9]
-
This compound Administration: this compound is typically administered orally by gavage at doses of 10, 20, or 50 mg/kg/day for a period of 28 consecutive days.[8][9] The vehicle control group receives the same volume of the vehicle.
-
Endpoint Analysis:
-
Oral Glucose Tolerance Test (OGTT): To assess glucose metabolism.
-
Biochemical Parameters: Measurement of serum insulin, uric acid, and creatinine (B1669602) levels.[8]
-
Histopathology: Examination of the kidney and pancreas using hematoxylin-eosin (H&E) staining to assess tissue damage.[8]
-
Western Blotting and qRT-PCR: Analysis of key signaling proteins in kidney tissue, such as those in the Caveolin-1/NF-κB pathway.[8]
-
Experimental Workflow for STZ-Induced Diabetes Model
Caption: Workflow for studying this compound in a rat model of STZ-induced diabetes.
Cardiovascular Disease: Spontaneously Hypertensive Rats (SHR)
The SHR model is a well-established genetic model of hypertension.
Protocol:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs) are used.[4]
-
This compound Administration: this compound is administered orally once daily for 28 days at doses of 15, 30, and 60 mg/kg.[4] A positive control group may receive a standard antihypertensive drug like propranolol (B1214883) (e.g., 80 mg/kg).[4]
-
Endpoint Analysis:
-
Blood Pressure Measurement: Systolic and diastolic blood pressure are measured regularly.
-
Ex Vivo Vasodilation Studies: Thoracic aortas are isolated to assess endothelium-dependent and -independent vasodilation in response to various agents.
-
Biochemical Assays: Measurement of nitric oxide (NO) and cyclic GMP (cGMP) levels in aortic tissue.[4]
-
Western Blotting: Analysis of proteins in the PI3K/Akt/eNOS signaling pathway in aortic tissue.[4]
-
Toxicological Evaluation: Monitoring of general behavior, body weight, and hematological and biochemical parameters to assess safety.[4]
-
Cancer: Xenograft Mouse Models
Xenograft models are used to evaluate the anti-tumor efficacy of compounds in vivo.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., U2OS osteosarcoma cells or A549 lung cancer cells) are subcutaneously injected into the flanks of the mice.[10][11]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
This compound Administration: Once tumors reach a certain size, this compound is administered, for example, by intraperitoneal injection at a dose of 25 mg/kg every two days for several weeks.[10]
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Comparison of tumor volumes between this compound-treated and control groups.[10][11]
-
Immunohistochemistry (IHC): Staining of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blotting: Analysis of key signaling pathways in tumor lysates, such as the PI3K/Akt pathway.[12]
-
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on this compound.
Table 1: Efficacy of this compound in a Rat Model of STZ-Induced Diabetic Nephropathy [8]
| Parameter | Control | STZ-Induced DM | STZ + this compound (10 mg/kg) | STZ + this compound (20 mg/kg) |
| Blood Glucose (mmol/L) | 4.8 ± 0.5 | 25.3 ± 2.1 | 15.1 ± 1.3 | 11.2 ± 1.1 |
| Serum Insulin (µU/mL) | 15.2 ± 1.3 | 5.8 ± 0.6 | 9.7 ± 0.9 | 12.3 ± 1.2 |
| Uric Acid (µmol/L) | 125.4 ± 10.1 | 289.6 ± 23.5 | 198.7 ± 15.4 | 154.3 ± 12.8 |
| Creatinine (µmol/L) | 45.3 ± 3.8 | 98.7 ± 8.1 | 72.1 ± 6.5 | 58.9 ± 5.2 |
*Values are expressed as mean ± SD. *p<0.01 compared with the STZ-induced DM model.
Table 2: Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats [4]
| Treatment | Dose | Systolic Blood Pressure (mmHg) Reduction |
| This compound | 15 mg/kg | ~25 |
| This compound | 30 mg/kg | ~45 |
| This compound | 60 mg/kg | ~60 |
Approximate reduction in systolic blood pressure after 28 days of treatment.
Table 3: Anti-tumor Effect of this compound on U2OS Xenograft Tumors in Nude Mice [10]
| Treatment | Dose | Tumor Volume Reduction |
| This compound | 25 mg/kg | 55% |
Reduction in mean tumor volume after 24 days of treatment compared to the untreated control group.
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. This compound has been shown to modulate this pathway in various contexts, including cancer and metabolic diseases.[3][13]
Diagram of this compound's Effect on the PI3K/Akt Pathway
Caption: this compound can inhibit the PI3K/Akt pathway, leading to reduced cell proliferation and survival.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound can suppress the activation of this pathway, thereby reducing the expression of pro-inflammatory cytokines.[14][15]
Diagram of this compound's Effect on the NF-κB Pathway
Caption: this compound inhibits IKK, preventing IκBα degradation and subsequent NF-κB activation.
Nrf2 Antioxidant Pathway
The Nrf2 pathway is a primary defense mechanism against oxidative stress. This compound can activate this pathway, leading to the expression of antioxidant enzymes.[7][16]
Diagram of this compound's Effect on the Nrf2 Pathway
Caption: this compound promotes the nuclear translocation of Nrf2, leading to antioxidant gene expression.
Conclusion
This compound is a promising natural compound with a wide range of therapeutic activities demonstrated in various in vivo models. The application notes and protocols provided here offer a framework for researchers to design and execute rigorous preclinical studies to further elucidate its potential for clinical applications. Careful consideration of experimental design, including the appropriate animal model, dosage, and endpoints, is crucial for obtaining meaningful and translatable results.
References
- 1. Frontiers | An insight into novel therapeutic potentials of this compound [frontiersin.org]
- 2. dhq-bio.ro [dhq-bio.ro]
- 3. This compound improves disorders of glucose metabolism and water-salt metabolism in kidney via PI3K/AKT signaling pathway in metabolic syndrome rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Platelet Activation and Thrombosis by Regulating the PI3K/Akt and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound curbs NF-κB-mediated Wnt/β-catenin signaling via up-regulating Nrf2 pathway in experimental colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates diabetic nephropathy in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Properties of Spheroidal this compound Form in Streptozotocin-Induced Diabetic Rats | MDPI [mdpi.com]
- 10. yalma.ru [yalma.ru]
- 11. researchgate.net [researchgate.net]
- 12. The anti-tumor effect of this compound on lung cancer via suppressing stemness and epithelial-mesenchymal transition in vitro and oncogenesis in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stiftung-plantafood.de [stiftung-plantafood.de]
- 14. Dietary this compound Protects Against Dextran Sulfate Sodium-Induced Colitis via NF-κB Signaling, Enhancing Intestinal Barrier and Modulating Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Activates the Nrf2 Anti-Oxidative Stress Pathway in Mouse Skin Epidermal JB6 P+ Cells through Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Taxifolin Technical Support Center: Improving Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling taxifolin (B1681242), focusing on troubleshooting common stability issues in aqueous solutions and outlining strategies for its improvement.
Frequently Asked Questions (FAQs) on this compound Stability
Q1: Why is my this compound solution turning a different color?
A: this compound is prone to degradation, particularly in neutral or alkaline aqueous solutions, which can lead to a visible color change.[1] This is often due to oxidation and polymerization reactions.[1][2] The instability is most pronounced under alkaline conditions, where this compound is considered extremely unstable.[3][4][5]
Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?
A: The main factors are pH, temperature, light, and the presence of oxidizing agents.
-
pH: this compound is highly unstable in alkaline (basic) media.[3][5] It also shows some instability in acidic and oxidative conditions.[3]
-
Temperature & Humidity: Thermal degradation of this compound is significantly increased in the presence of humidity.[4][6]
-
Light: While this compound is generally considered stable under photolytic stress (photostable), proper storage away from direct light is always recommended as a best practice.[4][6]
-
Solvent: Aqueous solutions are challenging. For maximum solubility and short-term stability, it is often recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[7]
Q3: How long can I store a this compound solution after preparing it?
A: It is not recommended to store aqueous solutions of this compound for more than one day due to its poor stability.[7] For longer-term storage, prepare stock solutions in a suitable organic solvent such as DMSO or ethanol (B145695) and store them at -20°C.[7] Dilute to your final aqueous concentration immediately before use.
Q4: What are the known degradation products of this compound in aqueous solutions?
A: Under alkaline conditions, the primary degradation products of this compound have been identified as dimers of the original molecule.[4][5][6] Oxidation can also lead to the formation of various open-ring compounds and benzofuranone derivatives, similar to other flavonoids like quercetin.[2]
Troubleshooting Guide for Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or low solubility in aqueous buffer. | This compound has inherently low water solubility (classified as very slightly soluble, between 0.1-1.0 mg/mL).[8][9] The pH of the buffer may also be unfavorable. | Prepare a high-concentration stock solution in DMSO or ethanol.[7] Dilute the stock solution into your aqueous buffer immediately before the experiment. Consider using solubility-enhancing techniques such as complexation with cyclodextrins or using nanoparticle formulations.[10][11] |
| Inconsistent or non-reproducible results in cell-based assays. | The this compound in your working solution may be degrading over the course of the experiment, especially during long incubation periods. This is accelerated in typical cell culture media with a pH around 7.4. | Prepare fresh working solutions for each experiment from a frozen organic stock.[7] For long-term experiments, consider using a stabilized formulation of this compound.[10] |
| Suspected degradation of stock solution (e.g., color change). | The solution has been stored improperly (e.g., at room temperature, in the light) or for too long. The pH of the solution may be alkaline. | Discard the solution. Prepare a fresh stock solution in an appropriate organic solvent, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or below, protected from light.[7] Perform a stability test using HPLC to confirm the integrity of your stock if issues persist.[3] |
Strategies for Improving this compound Stability and Solubility
Several advanced formulation strategies can significantly enhance the aqueous solubility and stability of this compound.
| Method | Description | Quantitative Improvement | Reference(s) |
| Spray Drying (Amorphous Form) | This technique converts crystalline this compound into a more soluble amorphous form. | Water solubility of spray-dried this compound spheres was 2.225 times higher (2.1265 mg/mL) than the raw crystalline form (0.9557 mg/mL).[8][9] | [8],[9] |
| Complexation with Cyclodextrins | This compound can be encapsulated within cyclodextrin (B1172386) molecules (e.g., γ-cyclodextrin), forming an inclusion complex with greatly improved water solubility. | A high-concentration this compound solution (3 mg/mL) was obtained using a γ-cyclodextrin inclusion complex.[11] | [10],[11] |
| Nanoparticle Formulation | Reducing the particle size to the nanometer scale using techniques like liquid antisolvent precipitation increases the surface area, leading to enhanced dissolution rate and bioavailability. | The solubility and dissolution rate of this compound nanoparticles were ~1.72 times and 3 times that of raw this compound, respectively. Bioavailability increased 7-fold.[12] | [10],[13] |
| Chemical Modification | Creating ester derivatives of this compound can improve its chemical stability. | This compound tetra-octanoate, an ester derivative, was synthesized to create a more chemically stable form for formulations.[12] | [10] |
Key Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
-
Weigh the desired amount of solid (±)-Taxifolin (purity ≥98%) in a sterile microcentrifuge tube.
-
Add a sufficient volume of 100% DMSO to dissolve the solid completely. A stock concentration of 30 mg/mL in DMSO is achievable.[7]
-
Vortex briefly until the solution is clear.
-
Purge the vial with an inert gas (e.g., nitrogen or argon) to displace oxygen and minimize oxidation.
-
Store the stock solution at -20°C, protected from light.[7]
-
For experiments, thaw the stock solution and dilute it to the final working concentration in your chosen aqueous buffer or cell culture medium immediately before use. Do not store the diluted aqueous solution.[7]
Protocol 2: Forced Degradation Study (Stress Testing)
This protocol is used to assess the intrinsic stability of this compound under various stress conditions.[1][3]
-
Preparation: Prepare a this compound solution at a concentration of 200 µg/mL in the respective stress media.
-
Acid Hydrolysis: Add 1 M HCl. Incubate at 25°C and take samples at time points such as 15, 30, 60, and 240 minutes. Neutralize samples with NaOH before analysis.[3]
-
Alkaline Hydrolysis: Add 1 mM NaOH. Incubate at 25°C and sample at the same time points. This compound degrades very rapidly in alkaline conditions.[3][5] Neutralize samples with HCl before analysis.
-
Oxidative Degradation: Add 30% H₂O₂. Incubate at 25°C and sample at the same time points.[3]
-
Analysis: Dilute all samples (including a non-degraded reference) to 100 µg/mL with methanol (B129727) and analyze by a stability-indicating HPLC-UV method to determine the percentage of degradation.[1][3]
Protocol 3: Aqueous Solubility Determination
This protocol determines the equilibrium solubility of this compound.[8][14]
-
Add an excess amount of this compound powder to a known volume of the aqueous medium (e.g., distilled water, PBS pH 7.4) in a sealed container.
-
Shake the mixture continuously at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After incubation, centrifuge the suspension at high speed (e.g., 12,000 rpm for 10 min) to pellet the undissolved solid.[13]
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[13]
-
Quantify the concentration of this compound in the clear filtrate using a validated method such as HPLC-UV or UV-Vis spectrophotometry against a standard curve.[8][14]
Associated Signaling Pathways and Workflows
This compound exerts its biological effects by modulating several key cellular signaling pathways.[15][16]
Caption: A typical experimental workflow for using this compound.
Caption: this compound activates the PI3K/Akt survival pathway.[15][16]
Caption: this compound stimulates the Nrf2/HO-1 antioxidant response.[15][17]
References
- 1. research.unipg.it [research.unipg.it]
- 2. researchgate.net [researchgate.net]
- 3. This compound stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC-ESI-MS monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insight into novel therapeutic potentials of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Modification of this compound Properties by Spray Drying [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound: Approaches to Increase Water Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The high water solubility of inclusion complex of this compound-γ-CD prepared and characterized by the emulsion solvent evaporation and the freeze drying combination method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Exploring this compound Polymorphs: Insights on Hydrate and Anhydrous Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | An insight into novel therapeutic potentials of this compound [frontiersin.org]
- 17. medwinpublishers.com [medwinpublishers.com]
taxifolin degradation products under oxidative stress
Welcome to the Technical Support Center for Taxifolin (B1681242) Degradation Studies. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols for researchers studying the degradation of this compound under oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound under oxidative stress?
A1: Under oxidative conditions, this compound primarily degrades into several products. The initial step involves the oxidation of the catechol group on the B-ring to form a reactive o-quinone intermediate[1][2][3]. This intermediate can then undergo further reactions to form more stable products, including hydroxylated derivatives such as 2′,3,3′,4′,5,7-hexahydroxyflavone[1]. In slightly alkaline conditions, open-ring structures may also be formed. Under forced degradation with strong alkaline conditions, this compound can also form dimers[4][5][6].
Q2: Is quercetin (B1663063) a known degradation product of this compound?
A2: The formation of quercetin from this compound is a subject of some debate in the literature. One study reported that a quinone-like product of this compound can rearrange to create quercetin[7]. However, another study investigating oxidative decomposition in slightly alkaline solutions did not identify quercetin as a product[7]. The formation may be highly dependent on the specific experimental conditions, such as the type of oxidative stress and pH.
Q3: How stable is this compound in solution?
A3: this compound's stability is highly dependent on the conditions. It is known to be particularly unstable in aqueous solutions, especially under neutral to alkaline pH[4]. It is relatively stable under acidic conditions and shows resistance to photodegradation from UVA light[4]. Thermal degradation is more pronounced in the presence of humidity[4][6].
Q4: What analytical techniques are best for identifying this compound degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the most powerful technique. Specifically, HPLC-ESI-MS/MS or high-resolution UPLC-ESI-HRMS/MS allows for the separation, identification, and structural characterization of this compound and its various degradation products[1][4]. HPLC with UV detection is suitable for quantifying the loss of the parent this compound compound[4].
Troubleshooting Guides
This section addresses common issues encountered during the study of this compound degradation.
Issue 1: Unexpectedly Rapid or Complete Degradation of this compound
-
Question: My this compound sample degraded almost instantly upon dissolving it. What could be the cause?
-
Answer: This is a common issue, often related to the pH of your solvent.
-
Check pH: this compound is extremely unstable under alkaline conditions[4][6]. Ensure your solvent (e.g., buffer, cell culture media) is not alkaline. For stability studies, it is recommended to use slightly acidic conditions (e.g., pH 4-5).
-
Dissolved Oxygen: The presence of dissolved oxygen in your solvent can accelerate autoxidation, especially at neutral or alkaline pH. Consider de-gassing your solvents before use.
-
Temperature: Elevated temperatures can accelerate degradation. Ensure your stock solutions are stored at appropriate temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) and minimize time spent at room temperature.
-
Issue 2: No or Minimal Degradation Observed After Applying Oxidative Stress
-
Question: I treated my this compound sample with H₂O₂ but see very little degradation. Why?
-
Answer: The lack of degradation may stem from several factors related to your experimental setup.
-
Oxidant Concentration: Ensure the concentration of your oxidizing agent (e.g., H₂O₂) is sufficient. A common starting point for forced degradation studies is 3-30% H₂O₂[4].
-
Reaction Time & Temperature: Degradation reactions take time. One study reported 11.7% degradation after 24 hours at 25°C with 30% H₂O₂[4]. You may need to increase the incubation time or temperature to achieve desired degradation levels.
-
Purity of this compound: Ensure your starting material is pure this compound. Impurities could potentially interfere with the oxidation reaction.
-
Analytical Sensitivity: Confirm that your analytical method (e.g., HPLC-UV) is sensitive enough to detect small changes in this compound concentration and the appearance of low-level degradation products.
-
Issue 3: Unidentifiable Peaks in HPLC/LC-MS Chromatogram
-
Question: My chromatogram shows several peaks that I cannot identify. How do I proceed?
-
Answer: Characterizing unknown peaks is a key challenge.
-
Mass Spectrometry Data: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and predict the elemental composition of the unknown compounds.
-
MS/MS Fragmentation: Analyze the MS/MS fragmentation patterns. Degradation products often retain parts of the original this compound structure (e.g., the A or B ring). Comparing fragmentation patterns to that of the this compound standard can provide structural clues.
-
Literature Comparison: Compare the observed m/z values with known degradation products reported in the literature, such as hydroxylated this compound, open-ring products, or dimers[1][7][4].
-
Control Samples: Always run control samples (this compound in solvent without oxidant, solvent with oxidant alone) to ensure the unknown peaks are not artifacts from your solvent, oxidant, or system.
-
Quantitative Data Summary
The following table summarizes the degradation of this compound under various forced stress conditions, as reported in the literature. This data is useful for designing stability and degradation experiments.
| Stress Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis (1 M HCl) | 30 min | 25 °C | 20.2% | [4] |
| Alkaline Hydrolysis (1 mM NaOH) | 15 min | 25 °C | 16.3% | [4] |
| Oxidation (30% H₂O₂) | 24 hours | 25 °C | 11.7% | [4] |
| Dry Heat | 30 days | 40 °C | 9.8% | [4] |
| Humid Heat (75% Relative Humidity) | 30 days | 40 °C | 23.1% | [4] |
| Photolysis (Visible & UVA Light) | - | - | 9.0% | [4] |
Experimental Protocols
Protocol 1: Forced Degradation of this compound Under Oxidative Stress
This protocol is adapted from methodologies used for stability-indicating studies[4].
Objective: To induce the degradation of this compound using a chemical oxidant for subsequent analysis.
Materials:
-
This compound (high purity standard)
-
Methanol (HPLC grade)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Deionized water
-
Volumetric flasks and pipettes
-
HPLC vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Working Sample Preparation:
-
Pipette an appropriate volume of the this compound stock solution into a volumetric flask.
-
Add the oxidizing agent. For a final this compound concentration of 200 µg/mL in 30% H₂O₂, you would add 1 mL of the stock solution to a 5 mL flask and bring it to volume with 30% H₂O₂.
-
-
Incubation:
-
Seal the flask and incubate the mixture at 25°C.
-
Collect aliquots at various time points (e.g., 1, 4, 8, and 24 hours) to monitor the progress of the degradation.
-
-
Sample Quenching & Preparation for Analysis:
-
To stop the reaction, dilute the aliquot with the mobile phase used for HPLC analysis (e.g., dilute 100 µL of the reaction mixture into 900 µL of mobile phase). This dilution also brings the concentration into a suitable range for injection.
-
Transfer the final diluted sample to an HPLC vial.
-
-
Analysis: Analyze the sample immediately using a validated HPLC-UV or LC-MS method.
Protocol 2: HPLC-MS Method for Analysis of Degradation Products
Objective: To separate and identify this compound and its degradation products.
Instrumentation:
-
HPLC or UPLC system with a photodiode array (PDA) detector.
-
Mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).
Columns and Mobile Phase:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a common choice.
-
Mobile Phase A: Water with 0.1% formic acid (for better ionization in positive ESI mode).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
HPLC Parameters (Example):
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate
-
-
PDA Detection: Scan from 200-400 nm. Monitor at 290 nm for this compound.
MS Parameters (Example - Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range (m/z): 100 - 1000
-
Data Acquisition: Perform full MS scans and data-dependent MS/MS scans on the most abundant ions to obtain fragmentation data for identification.
Visualizations
This compound Oxidation Pathway
Caption: Key degradation pathways of this compound under oxidative and alkaline stress.
Experimental Workflow for Degradation Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into novel therapeutic potentials of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC-ESI-MS monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Taxifolin Interference in Colorimetric Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and minimize interference caused by taxifolin (B1681242) in your colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with my colorimetric assays?
This compound, also known as dihydroquercetin, is a flavonoid, a class of polyphenolic compounds found in many plants. Its chemical structure, rich in hydroxyl groups, endows it with potent antioxidant and reducing properties. This inherent reactivity is the primary reason for its interference in many colorimetric assays. The interference can manifest in several ways:
-
Direct Reaction with Assay Reagents: this compound can directly reduce colorimetric reagents, leading to a color change that is independent of the analyte being measured. This is common in assays based on redox reactions.
-
Metal Ion Chelation: this compound can bind to metal ions (chelation), which may be essential components of the assay chemistry, thereby inhibiting the reaction. For instance, it can bind to Fe2+.
-
Spectral Overlap: this compound has its own absorbance spectrum, which can overlap with the absorbance wavelength of the final colored product in an assay, leading to artificially high readings. This compound exhibits absorbance peaks around 290 nm, and its complex with Fe2+ shows peaks at 433 nm and 721 nm.
Q2: Which of my assays are most likely to be affected by this compound interference?
Assays that are based on redox reactions or involve metal ions are particularly susceptible to interference by this compound. Common examples include:
-
Protein Quantification Assays: Assays like the Bicinchoninic Acid (BCA) and Lowry assays, which rely on the reduction of Cu2+ to Cu+, are prone to interference. Flavonoids can cause a significant overestimation of protein concentration, in some cases by 3 to 5-fold.
-
Cell Viability Assays: Tetrazolium-based assays such as MTT, XTT, and MTS are highly susceptible. This compound can directly reduce the tetrazolium salt to a colored formazan (B1609692) product, mimicking the metabolic activity of viable cells and leading to falsely elevated cell viability readings.
-
Antioxidant Capacity Assays: While the goal of these assays is often to measure the antioxidant capacity of substances like this compound, its strong reducing potential can interfere when analyzing complex samples containing multiple antioxidants. Examples include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
-
Total Phenolic Content Assays: The Folin-Ciocalteu assay is not specific to phenolic compounds and reacts with any reducing substance. This compound will directly react with the Folin-Ciocalteu reagent, contributing to the total measured phenolic content.
-
Reducing Sugar Assays: Assays like the 3,5-Dinitrosalicylic acid (DNS) assay, which quantify reducing sugars by measuring the reduction of the DNS reagent, can be affected by the presence of other reducing agents like this compound.
Q3: How can I determine if this compound is interfering in my specific experiment?
The most effective way to confirm interference is to run a "compound-only" or "cell-free" control. This involves performing the assay with this compound in the assay medium but without the biological sample (e.g., cells or protein).
-
Procedure: Prepare a set of wells or tubes containing the same concentrations of this compound that you are using in your experiment, but without your analyte of interest. Add all the assay reagents as you would for your experimental samples.
-
Interpretation: If you observe a color change or a significant absorbance reading in these control samples, it is a clear indication of direct interference. This background signal should be subtracted from your experimental readings.
Troubleshooting Guides
This section provides specific guidance for common issues encountered when working with this compound in colorimetric assays.
Issue 1: Inaccurate Protein Concentration Readings
-
Problem: You are using the BCA or Lowry assay to determine protein concentration in a sample that also contains this compound, and you suspect the readings are artificially high.
-
Troubleshooting Steps:
-
Run a "this compound-Only" Control: Prepare samples with your buffer and this compound at the concentrations used in your experiment, but without any protein. Add the BCA or Lowry reagents and measure the absorbance. A significant absorbance reading confirms interference.
-
Implement a Protein Precipitation Step: To remove this compound before quantification, precipitate the protein from your sample. A detailed protocol for acetone (B3395972) precipitation is provided in the "Experimental Protocols" section below.
-
Consider an Alternative Assay: The Bradford (Coomassie Brilliant Blue) protein assay is generally less susceptible to interference from polyphenols than copper-reduction-based assays. However, it is still advisable to run a "this compound-only" control to check for any potential interference.
-
Issue 2: Falsely High Cell Viability in MTT Assays
-
Problem: You are testing the effect of this compound on cell viability using an MTT assay, and you are observing unexpectedly high viability, or even readings above 100%.
-
Troubleshooting Steps:
-
Perform a "Cell-Free" MTT Assay: Add this compound at your experimental concentrations to cell culture medium in a 96-well plate (without cells). Add the MTT reagent and solubilization buffer according to your protocol. A color change indicates direct reduction of MTT by this compound.
-
Modify the MTT Protocol: Before adding the MTT reagent, carefully aspirate the medium containing this compound and wash the cells with phosphate-buffered saline (PBS) to remove any residual compound. Then, proceed with the standard MTT protocol. This can help to minimize, but may not completely eliminate, interference.
-
Switch to a Non-Redox-Based Assay: The Sulforhodamine B (SRB) assay is an excellent alternative for assessing cell viability in the presence of reducing compounds. The SRB assay is based on the staining of total cellular protein, a principle that is not affected by the reducing properties of this compound. A detailed protocol for the SRB assay is provided in the "Experimental Protocols" section.
-
Issue 3: Ambiguous Results in Antioxidant or Total Phenolic Assays
-
Problem: You are trying to measure the total antioxidant capacity or phenolic content of a complex mixture that contains this compound, and you are unsure how to interpret the contribution of this compound itself.
-
Troubleshooting Steps:
-
Quantify this compound Separately: If possible, use a more specific analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound in your sample. This will allow you to understand its specific contribution to the overall measurement.
-
Use Multiple, Mechanistically Different Assays: Do not rely on a single assay. For antioxidant capacity, consider using assays that are based on different mechanisms, such as a hydrogen atom transfer (HAT) based assay in addition to an electron transfer (ET) based assay.
-
Acknowledge the Contribution: When reporting your results, clearly state that the measured value represents the total reducing capacity of the sample, which includes the contribution from this compound.
-
Quantitative Data Summary
The following tables summarize the potential extent of interference and key spectral properties of this compound.
Table 1: Summary of this compound Interference in Common Colorimetric Assays
| Assay Type | Assay Name | Nature of Interference | Potential Impact on Results |
| Protein Quantification | BCA, Lowry | Reduction of Cu²⁺ to Cu⁺ by this compound | Significant overestimation of protein concentration (can be 3-5 fold higher) |
| Bradford | Minimal, but potential for non-specific binding | Generally less affected, but controls are necessary | |
| Cell Viability | MTT, XTT, MTS | Direct reduction of tetrazolium salt to formazan | False positive for cell viability |
| SRB | Staining of total cellular protein | No direct chemical interference observed | |
| Antioxidant Capacity | DPPH, ABTS | Radical scavenging by this compound | This compound will contribute to the measured antioxidant capacity |
| Total Phenolics | Folin-Ciocalteu | Reduction of the Folin-Ciocalteu reagent | This compound will be measured as part of the total phenolic content |
| Reducing Sugars | DNS | Reduction of 3,5-dinitrosalicylic acid | Potential for overestimation of reducing sugar content |
Table 2: Spectral Properties of this compound and its Fe²⁺ Complex
| Compound | Wavelength of Maximum Absorbance (λmax) | Molar Extinction Coefficient (ε) | Appearance of Solution |
| This compound | ~290 nm | - | Colorless |
| This compound-Fe²⁺ Complex | 433 nm | 5.2 x 10² L mol⁻¹ cm⁻¹ | Green |
| 721 nm | 5.1 x 10² L mol⁻¹ cm⁻¹ | Green |
Experimental Protocols
Protocol 1: Acetone Precipitation for Protein Quantification
This protocol allows for the removal of interfering substances like this compound prior to protein quantification.
Materials:
-
Microcentrifuge tubes
-
Acetone (pre-chilled at -20°C)
-
Buffer for protein resolubilization (e.g., PBS with a non-interfering detergent like SDS if compatible with your downstream application)
-
Microcentrifuge
Procedure:
-
Place your protein sample (containing this compound) in a microcentrifuge tube.
-
Add four volumes of ice-cold acetone to the sample.
-
Vortex briefly and incubate at -20°C for at least 1 hour to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant, which contains the acetone and dissolved interfering substances, including this compound.
-
Air-dry the protein pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make the pellet difficult to dissolve.
-
Resuspend the protein pellet in a suitable buffer.
-
Proceed with your chosen protein quantification assay, using the same buffer for your standards.
Protocol 2: Sulforhodamine B (SRB) Assay for Cell Viability
This assay provides a reliable alternative to MTT when testing compounds with reducing potential.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as required for your experiment.
-
After the treatment period, gently add 50 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
Wash the plate five times with tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Shake the plate for 5 minutes and read the absorbance at 510 nm.
Visualizations
troubleshooting taxifolin peak tailing in reverse-phase HPLC
Welcome to the technical support center for troubleshooting issues related to the analysis of taxifolin (B1681242) using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide provides detailed answers to frequently asked questions, step-by-step experimental protocols, and logical troubleshooting workflows to help you resolve common issues like peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing in RP-HPLC?
Peak tailing for this compound is a common problem and typically indicates undesirable secondary interactions occurring within your HPLC system. The primary causes can be categorized as follows:
-
Chemical Interactions:
-
Silanol (B1196071) Interactions: The most frequent cause is the interaction between the multiple hydroxyl groups on the this compound molecule and acidic, ionized residual silanol groups (Si-O⁻) on the silica-based stationary phase of the column.[1][2][3][4] This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to a distorted peak shape.[1]
-
Metal Chelation: this compound has functional groups (hydroxyl and carbonyl groups) that can chelate with trace metal ions (e.g., iron, aluminum) present in the silica (B1680970) matrix of the column, the frits, or other stainless-steel components of the HPLC system.[4][5][6] This interaction can also cause significant peak tailing.
-
Incorrect Mobile Phase pH: If the pH of the mobile phase is not optimal, this compound can exist in multiple ionization states, or the silanol groups on the column can become deprotonated and more interactive, both of which contribute to peak tailing.[7][8]
-
-
Column and System Issues:
-
Column Contamination: Accumulation of strongly retained sample components on the column inlet can create active sites that interact with this compound, causing tailing.[9]
-
Column Degradation: Over time, the stationary phase can degrade, or a void can form at the head of the column, leading to poor peak shape for all analytes.[1]
-
Extra-Column Volume: Excessive volume from long tubing, large-volume detector cells, or poorly made connections can cause band broadening and peak tailing.[8][10]
-
-
Sample-Related Issues:
Q2: How can I eliminate peak tailing caused by silanol interactions?
To minimize secondary interactions with residual silanol groups, you can modify the mobile phase or select a more appropriate column.
-
Lower the Mobile Phase pH: Operating at a low pH (typically between 2.5 and 3.5) is the most effective strategy.[10] At this pH, the residual silanol groups are fully protonated (Si-OH instead of Si-O⁻), which prevents them from electrostatically interacting with the polar groups on the this compound molecule.[1][3]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, less-polar group (like a trimethylsilyl (B98337) group).[3][10] This deactivates the silanols, significantly reducing their potential for secondary interactions.
-
Use Mobile Phase Additives: While less common with modern columns, adding a small concentration of a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the silanol groups.[10] However, be aware that additives like TEA are not suitable for mass spectrometry (MS) detection.
Q3: What should I do if I suspect metal chelation is causing the peak tailing?
If lowering the pH doesn't resolve the issue, metal chelation might be the culprit. This compound's structure is known to bind with metal ions like Fe²⁺.[5][12]
-
Use a Metal Chelating Agent: Add a small amount of a metal chelator, like ethylenediaminetetraacetic acid (EDTA), to your mobile phase (e.g., 0.1 mM).[13] EDTA will bind to free metal ions in the system, preventing them from interacting with this compound.
-
Use a Metal-Free or Bio-Inert HPLC System: If metal chelation is a persistent issue, consider using PEEK tubing and columns specifically designed to be metal-free to minimize contact with stainless steel surfaces.[11]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing. Start with the most common causes and proceed to less common ones if the problem persists.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. hplc.eu [hplc.eu]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. mdpi.com [mdpi.com]
- 6. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromtech.com [chromtech.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 12. researchgate.net [researchgate.net]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Enhancing the In Vitro Antioxidant Efficacy of Taxifolin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments aimed at enhancing the antioxidant efficacy of taxifolin (B1681242).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears unstable and is losing its antioxidant activity over time. What could be the cause and how can I mitigate this?
A1: this compound is known to be unstable under certain conditions, which can lead to degradation and a subsequent loss of antioxidant efficacy. Key factors influencing its stability include:
-
pH: this compound is particularly unstable in alkaline environments.[1] It is recommended to prepare and maintain this compound solutions in acidic or neutral pH buffers. For cell culture experiments, frequent media changes can help maintain a stable pH.
-
Temperature and Humidity: Elevated temperatures, especially in the presence of humidity, can accelerate the degradation of this compound.[1] It is advisable to store stock solutions at low temperatures (e.g., -20°C) and in a dry environment. For experiments, prepare fresh solutions and minimize their exposure to high temperatures.
-
Oxidation: this compound can undergo oxidation, leading to the formation of various degradation products.[1] To minimize oxidation, consider using degassed solvents for solution preparation and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am having difficulty dissolving this compound in my aqueous buffer/cell culture medium. How can I improve its solubility?
A2: this compound has poor water solubility, which can be a significant challenge in in vitro studies.[2][3] Here are some strategies to enhance its solubility:
-
Co-solvents: A common approach is to first dissolve this compound in a small amount of a biocompatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before diluting it to the final concentration in your aqueous buffer or cell culture medium.[4] Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
Nanoformulation: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can significantly improve its aqueous solubility and stability.[3][5][6]
-
Inclusion Complexes: Complexation with cyclodextrins has been shown to enhance the water solubility of this compound.[3]
-
pH Adjustment: As this compound is more stable in acidic conditions, using a slightly acidic buffer might aid in its solubility, but this must be compatible with your experimental setup.
Q3: My results from antioxidant assays (e.g., DPPH, ABTS) are inconsistent or not reproducible. What are the potential reasons for this variability?
A3: Inconsistent results in antioxidant assays can stem from several factors related to both the compound and the assay itself:
-
This compound Instability: As mentioned, the degradation of this compound during the experiment can lead to variable results. Ensure you are using freshly prepared solutions and controlling the experimental conditions (pH, temperature, light exposure).
-
Reaction Kinetics: The reaction between this compound and radicals like DPPH can be complex and may involve multiple phases.[7][8] It is crucial to standardize the incubation time for your assays to ensure you are measuring at a consistent point in the reaction.
-
Solvent Effects: The choice of solvent can influence the antioxidant activity measurement. Ensure that the solvent used to dissolve this compound is compatible with the assay and that the final concentration of the solvent is consistent across all experiments.
-
Pro-oxidant Activity: Under certain conditions, such as the presence of transition metal ions, flavonoids like this compound can exhibit pro-oxidant effects.[9] This can interfere with antioxidant assays and lead to misleading results. It is important to be aware of the components of your experimental system.
Q4: Can this compound act as a pro-oxidant in my in vitro experiments? How can I test for this?
A4: Yes, like many flavonoids, this compound can exhibit pro-oxidant activity, particularly in the presence of transition metal ions like iron and copper.[9] This occurs when the flavonoid reduces the metal ion, which can then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals. To assess potential pro-oxidant effects, you can:
-
Include Metal Chelators: Perform your experiments in the presence and absence of a strong metal chelator (e.g., EDTA, deferoxamine) to see if it mitigates any unexpected effects.
-
Vary this compound Concentration: Pro-oxidant effects are often concentration-dependent. Test a wide range of this compound concentrations in your assays.
-
Use a Cellular Model: Assess markers of oxidative stress within cells, such as lipid peroxidation (MDA levels) or the formation of reactive oxygen species (ROS) using fluorescent probes. An increase in these markers at certain concentrations could indicate a pro-oxidant effect.
Quantitative Data on Enhancing this compound's Antioxidant Efficacy
The following tables summarize quantitative data from studies that have successfully enhanced the in vitro antioxidant efficacy of this compound.
Table 1: Enhancement of this compound Antioxidant Activity via Nanoparticle Formulation
| Formulation | Assay | IC50 / Activity | Fold Improvement vs. Raw this compound | Reference |
| Raw this compound | DPPH Radical Scavenging | ~25 µg/mL | - | [5] |
| This compound Nanoparticles | DPPH Radical Scavenging | ~15 µg/mL | ~1.7 | [5] |
| Raw this compound | Reducing Power Assay | Lower Activity | - | [5] |
| This compound Nanoparticles | Reducing Power Assay | Higher Activity | Not specified | [5] |
Table 2: Synergistic Antioxidant Effects of this compound in Combination with Other Compounds
| Combination | Ratio | Assay | Measurement | Result | Reference |
| This compound + Fucoidan | 1:1 | ABTS Radical Scavenging | Combination Index (CI) | 0.66 (Synergistic) | [10] |
| This compound + Fucoidan | 1:3 | ABTS Radical Scavenging | Combination Index (CI) | 0.55 (Synergistic) | [10] |
| This compound + Fucoidan | 3:1 | ABTS Radical Scavenging | Combination Index (CI) | 0.80 (Synergistic) | [10] |
Experimental Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol is adapted from various sources to provide a standardized method for assessing the radical scavenging activity of this compound and its enhanced formulations.[7][11][12]
-
Reagents and Materials:
-
DPPH solution (0.1 mM in methanol (B129727) or ethanol, freshly prepared and protected from light)
-
This compound stock solution (dissolved in a suitable solvent like methanol, ethanol, or DMSO)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the this compound sample and the positive control in the chosen solvent.
-
In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution or positive control.
-
For the blank, add 100 µL of the solvent instead of the sample to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentration.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This protocol provides a method for evaluating the ability of this compound to scavenge the ABTS radical cation.[10]
-
Reagents and Materials:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
This compound stock solution
-
Positive control (e.g., Trolox)
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) working solution by mixing equal volumes of the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ working solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare a series of dilutions of the this compound sample and the positive control.
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution or positive control.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity using the formula provided for the DPPH assay.
-
Determine the IC50 value from the concentration-response curve.
-
3. Ferrous Ion (Fe²⁺) Chelating Activity Assay
This protocol, based on the ferrozine (B1204870) assay, measures the ability of this compound to chelate ferrous ions.[13][14][15]
-
Reagents and Materials:
-
This compound stock solution
-
Ferrous chloride (FeCl₂) solution (2 mM in water)
-
Ferrozine solution (5 mM in water)
-
Positive control (e.g., EDTA)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the this compound sample and the positive control.
-
In a 96-well plate, add 100 µL of the sample dilution or positive control to 50 µL of the FeCl₂ solution.
-
Shake the mixture and incubate at room temperature for 5 minutes.
-
Add 50 µL of the ferrozine solution to initiate the reaction.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 562 nm. A lower absorbance indicates a higher chelating activity.
-
The blank contains all reagents except the sample.
-
Calculate the percentage of ferrous ion chelating activity using the following formula: % Chelating Activity = [(A_blank - A_sample) / A_blank] * 100
-
Determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
This compound's Antioxidant Signaling Pathways
This compound exerts its antioxidant effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing experiments to evaluate its efficacy.
Caption: this compound's antioxidant mechanisms involve direct ROS scavenging and modulation of Nrf2, PI3K/Akt, and MAPK pathways.
Experimental Workflow for Assessing Enhanced Antioxidant Efficacy of this compound
The following diagram outlines a general workflow for preparing and testing enhanced this compound formulations in vitro.
Caption: Workflow for enhancing and evaluating the in vitro antioxidant efficacy of this compound.
References
- 1. This compound stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of Antioxidant Potential, Total Phenolics and Flavonoids of Different Solvent Fractions of Monotheca Buxifolia Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant and iron-chelating properties of this compound and its condensation product with glyoxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method [mdpi.com]
- 15. [PDF] Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method | Semantic Scholar [semanticscholar.org]
protocol for preventing taxifolin precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of taxifolin (B1681242) in stock solutions, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for preparing a high-concentration stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most effective and commonly used solvents for preparing high-concentration stock solutions of this compound.[1][2] this compound is soluble in DMSO at concentrations up to approximately 30 mg/mL and in ethanol at approximately 3 mg/mL.[1] For even higher concentrations, sonication is recommended to aid dissolution.[2]
Q2: My this compound precipitates when I dilute my DMSO stock solution with an aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common issue due to the poor water solubility of this compound.[1][3] To prevent precipitation, it is crucial to add the this compound/DMSO stock solution to the aqueous buffer or medium dropwise while vortexing or gently swirling the aqueous solution.[4][5] This gradual addition helps to minimize localized high concentrations of this compound that can lead to precipitation. It is also recommended to warm the aqueous buffer to your experimental temperature before adding the stock solution.[4]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A3: To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO in cell culture experiments should be kept as low as possible, preferably below 0.1% and not exceeding 0.5%.[5][6]
Q4: For how long can I store my this compound stock and working solutions?
A4: this compound powder is stable for at least four years when stored at -20°C.[1] Stock solutions in DMSO or ethanol can be stored at -80°C for up to one year.[2] It is not recommended to store aqueous working solutions for more than one day due to the potential for precipitation and degradation.[1] this compound is particularly unstable in alkaline solutions.[7][8]
Q5: Are there alternative methods to improve the aqueous solubility of this compound?
A5: Yes, several methods can enhance the aqueous solubility of this compound. These include the use of co-solvents, such as a mixture of DMSO and polyethylene (B3416737) glycol (PEG), or incorporating solubilizing excipients like cyclodextrins.[4][9] Additionally, techniques like spray drying and creating nanoparticle formulations have been shown to improve this compound's dissolution rate and bioavailability.[3][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution | Rapid addition of stock to aqueous buffer. | Add the stock solution dropwise to the gently vortexing aqueous buffer.[4][5] |
| High concentration of the final working solution. | Consider preparing a more dilute stock solution to reduce the final concentration of this compound required. | |
| Low temperature of the aqueous buffer. | Gently warm the aqueous buffer to the experimental temperature before adding the stock solution.[4] | |
| Cloudy or hazy appearance of the final solution | Incomplete dissolution of the stock solution. | Ensure the initial stock solution is completely dissolved. Sonication can be used to aid dissolution.[2] |
| Formation of fine precipitates. | Centrifuge the solution at a low speed to pellet the precipitate and use the supernatant. Note that this will reduce the final concentration. | |
| Degradation of this compound in solution | High pH of the solution. | Maintain a neutral or slightly acidic pH for your working solutions, as this compound degrades in alkaline conditions.[7][8] |
| Exposure to light and humidity. | Store stock solutions in amber vials, protected from light, and at low temperatures.[4][7] |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Notes | Reference |
| DMSO | ~30 mg/mL | - | [1] |
| 65 mg/mL | Sonication is recommended. | [2] | |
| Ethanol | ~3 mg/mL | - | [1] |
| 56 mg/mL | Sonication is recommended. | [2] | |
| Dimethyl formamide (B127407) (DMF) | ~30 mg/mL | - | [1] |
| Water | < 1 mg/mL | Insoluble or slightly soluble. | [2] |
| 0.9557 ± 0.0230 mg/mL | Raw this compound. | [3] | |
| 2.1265 ± 0.2289 mg/mL | Spray-dried this compound. | [3] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | - | [1] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.75 mg/mL | Clear solution. | [9] |
| 10% DMSO >> 90% corn oil | ≥ 2.75 mg/mL | Clear solution. | [9] |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution
This protocol details the steps for preparing a stable, high-concentration stock solution of this compound in DMSO and subsequently diluting it for use in aqueous experimental systems.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Aqueous buffer or cell culture medium (pre-warmed to the desired experimental temperature)
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or amber glass vial.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock solution (e.g., 10-30 mg/mL).
-
Dissolution: Vigorously vortex the tube for 1-2 minutes to dissolve the this compound. If the compound does not fully dissolve, briefly sonicate the solution in a water bath until it becomes clear.[2]
-
Dilution:
-
Ensure your aqueous buffer or cell culture medium is pre-warmed to the desired experimental temperature.[4]
-
While gently vortexing or swirling the aqueous solution, slowly add the this compound/DMSO stock solution dropwise to achieve the final desired concentration.[4][5]
-
Crucial Note: Always add the stock solution to the buffer, not the other way around, to minimize the risk of precipitation.[4]
-
-
Final Mixing: Continue to vortex the final solution for an additional 30 seconds to ensure homogeneity.
-
Observation and Use: Visually inspect the solution for any signs of precipitation. Use the freshly prepared solution immediately for your experiments. It is not recommended to store the final aqueous solution for more than a day.[1]
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | TNF | Tyrosinase | Adrenergic Receptor | VEGFR | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. emulatebio.com [emulatebio.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Enhancement of solubility, antioxidant ability and bioavailability of this compound nanoparticles by liquid antisolvent precipitation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Taxifolin in Neuroprotection: A Comparative Analysis Against Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of taxifolin's neuroprotective performance against other prominent flavonoids, supported by experimental data. We delve into the mechanisms of action, quantitative comparisons of efficacy, and detailed experimental protocols to assist researchers in making informed decisions for their neurodegenerative disease research.
Introduction to This compound (B1681242)
This compound, also known as dihydroquercetin, is a flavonoid commonly found in conifers like the Siberian larch.[1] It has garnered significant attention for its potent antioxidant and anti-inflammatory properties, which are central to its neuroprotective effects.[1] this compound's ability to counteract oxidative stress and modulate key signaling pathways makes it a compelling candidate for mitigating neuronal damage in various neurodegenerative conditions.
Mechanism of Action: Key Signaling Pathways
The neuroprotective effects of this compound and other flavonoids are mediated through the modulation of several critical intracellular signaling pathways. These pathways play a pivotal role in cellular defense against oxidative stress, inflammation, and apoptosis.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This compound, quercetin (B1663063), and luteolin (B72000) are all known activators of the Nrf2 pathway, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][2][3]
PI3K/Akt and NF-κB Signaling Pathways
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for promoting cell survival and inhibiting apoptosis. This compound has been shown to activate this pathway, contributing to its neuroprotective effects.[4] Conversely, the Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound can inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and mitigating neuroinflammation.[1][5]
Quantitative Comparison of Neuroprotective Efficacy
Direct comparative studies providing quantitative data on the neuroprotective effects of this compound versus other flavonoids in the same experimental setup are limited. However, data from antioxidant assays, a key component of neuroprotection, offer valuable insights.
In Vitro Antioxidant Activity
A comparative study on the in vitro antioxidant activities of six flavonoids, including this compound and quercetin, provides a basis for comparison. The scavenging activities for DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals were evaluated.
| Flavonoid | DPPH• Scavenging Activity (IC50, µg/mL) | ABTS•+ Scavenging Activity (IC50, µg/mL) |
| This compound | 5.83 ± 0.15 | 4.67 ± 0.09 |
| Quercetin | 4.92 ± 0.12 | 3.81 ± 0.11 |
| Luteolin | Not directly compared in this study | Not directly compared in this study |
| Hesperidin | Not directly compared in this study | Not directly compared in this study |
| Data presented as mean ± SD. A lower IC50 value indicates higher antioxidant activity. |
In this study, quercetin demonstrated slightly higher scavenging activity for both DPPH• and ABTS•+ radicals compared to this compound.
In Vivo Antioxidant and Anti-inflammatory Effects
The same study also investigated the in vivo effects of these flavonoids in a d-galactose-induced aging mouse model, assessing their impact on serum biomarkers of oxidative stress and inflammation.
| Treatment Group | Serum MDA (nmol/mL) | Serum SOD (U/mL) | Serum IL-6 (pg/mL) |
| Model (d-galactose) | 8.54 ± 0.21 | 112.3 ± 3.5 | 85.4 ± 2.7 |
| This compound | 6.21 ± 0.18 | 135.8 ± 4.1 | 63.1 ± 2.1 |
| Quercetin | 5.89 ± 0.15 | 142.5 ± 4.5 | 58.7 ± 1.9 |
| Data presented as mean ± SD. MDA: Malondialdehyde (marker of lipid peroxidation); SOD: Superoxide Dismutase (antioxidant enzyme); IL-6: Interleukin-6 (pro-inflammatory cytokine). |
Consistent with the in vitro findings, quercetin showed a slightly more potent effect in reducing the oxidative stress marker MDA and the pro-inflammatory cytokine IL-6, while increasing the activity of the antioxidant enzyme SOD, as compared to this compound.
Experimental Protocols
Standardized in vitro assays are essential for evaluating and comparing the neuroprotective potential of flavonoids. Below are detailed protocols for two key experiments.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test flavonoids (e.g., this compound, quercetin) for 24 hours.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., 100 µM H₂O₂ or 50 µM 6-OHDA) for another 24 hours. Include a vehicle control group (no neurotoxin) and a neurotoxin-only group.
-
MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control group.
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
The DCFH-DA assay is used to measure the intracellular generation of ROS.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a black, clear-bottom 96-well plate.
-
DCFH-DA Staining: After treatment, wash the cells twice with warm PBS. Then, add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in PBS to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (which can be determined in a parallel plate using a viability assay) and express the results as a percentage of the neurotoxin-only group.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for in vitro neuroprotection assays.
Conclusion
This compound is a potent neuroprotective agent with well-documented antioxidant and anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways such as Nrf2, PI3K/Akt, and NF-κB. While direct comparative studies in neuroprotection assays are somewhat limited, available data from antioxidant assays suggest that its efficacy is comparable to, though in some cases slightly less potent than, quercetin. For researchers and drug development professionals, this compound represents a promising natural compound for further investigation in the context of neurodegenerative diseases. Future studies should focus on direct, quantitative comparisons of this compound with other flavonoids in a variety of neurotoxicity models to fully elucidate its relative therapeutic potential.
References
- 1. New Perspectives of this compound in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acikerisim.cumhuriyet.edu.tr [acikerisim.cumhuriyet.edu.tr]
- 3. Hepatoprotective and neuroprotective effect of this compound on hepatic encephalopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | An insight into novel therapeutic potentials of this compound [frontiersin.org]
- 5. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Taxifolin Quantification: A Cross-Validation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of three prominent analytical methods for the quantification of taxifolin (B1681242) (also known as dihydroquercetin), a flavonoid of significant interest in pharmaceutical and nutraceutical research due to its diverse pharmacological activities. The objective comparison of High-Performance Liquid Chromatography with UV/Photodiode Array Detection (HPLC-UV/PDA), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry is supported by experimental data to aid researchers in selecting the most appropriate method for their specific applications.
Introduction to this compound and its Quantification
This compound is a bioactive flavonoid found in various plant sources, including conifers like the Siberian larch and Douglas fir. Its potent antioxidant, anti-inflammatory, and cardioprotective properties have made it a focal point of research for its potential therapeutic applications. Accurate and reliable quantification of this compound is crucial for quality control of raw materials, formulation development, pharmacokinetic studies, and understanding its mechanism of action. This guide evaluates the performance of three widely used analytical techniques for this purpose.
Comparative Analysis of Quantification Methods
The selection of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following sections detail the principles and performance characteristics of each method.
Data Presentation: A Side-by-Side Comparison
The quantitative performance of each method is summarized in the table below for easy comparison. The data presented is a synthesis of findings from multiple research articles.
| Performance Metric | HPLC-UV/PDA | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (Correlation Coefficient, r²) | >0.999[1] | >0.999[2] | >0.996[3] |
| Limit of Detection (LOD) | 0.03 - 4.6 µg/mL[4][5] | 1.5 ng/mL[2] | Not consistently reported for this compound |
| Limit of Quantification (LOQ) | 0.11 - 15.9 µg/mL[4][5] | 5.0 ng/mL[2] | Not consistently reported for this compound |
| Accuracy (Recovery %) | 97.4% - 105.9%[1] | Within 8% (as %RSD)[2] | Not explicitly reported for this compound |
| Precision (Relative Standard Deviation, %RSD) | < 2%[1] | < 8%[2] | Not explicitly reported for this compound |
| Selectivity | Good | Excellent | Moderate to Low |
| Cost | Moderate | High | Low |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
High-Performance Liquid Chromatography with UV/Photodiode Array Detection (HPLC-UV/PDA)
This method is widely used for the routine analysis of this compound in various samples, including plant extracts and pharmaceutical formulations.
Sample Preparation:
-
Extraction: Extract this compound from the sample matrix using a suitable solvent such as methanol (B129727) or ethanol (B145695), often aided by ultrasonication.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1].
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1-0.3% acetic or formic acid) and an organic phase (e.g., methanol or acetonitrile)[1].
-
Flow Rate: Typically 0.8 - 1.0 mL/min[1].
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.
-
Injection Volume: 10 - 20 µL.
-
Detection: UV or PDA detector set at the maximum absorbance wavelength of this compound, which is approximately 290 nm[1].
Quantification:
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated using this compound standards of known concentrations.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing this compound in complex biological matrices like plasma and for pharmacokinetic studies.
Sample Preparation:
-
Protein Precipitation/Liquid-Liquid Extraction: For biological samples, proteins are typically precipitated using a solvent like acetonitrile. Alternatively, liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) can be used to isolate this compound[2].
-
Centrifugation and Evaporation: Centrifuge the sample to pellet the precipitated proteins. The supernatant is then transferred and evaporated to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase before injection.
LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A C18 reversed-phase column, often with smaller particle sizes for better resolution (e.g., 1.8 µm)[2].
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, often containing additives like ammonium (B1175870) acetate or formic acid to improve ionization[2].
-
Flow Rate: Typically 0.2 - 0.4 mL/min[2].
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound is [M-H]⁻ at m/z 303, and a characteristic product ion (e.g., m/z 285) is monitored[2].
Quantification:
Quantification is based on the peak area ratio of this compound to an internal standard, plotted against the concentration of this compound standards to generate a calibration curve.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
This method is a simpler and more cost-effective technique, generally suitable for the quantification of this compound in less complex samples or for total flavonoid content estimation.
Sample Preparation:
-
Dissolution: Dissolve the sample containing this compound in a suitable solvent, such as ethanol or methanol.
-
Dilution: Dilute the sample to a concentration that falls within the linear range of the calibration curve.
Spectrophotometric Measurement:
-
Instrument: A UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the chosen solvent, which is typically around 290 nm[3].
-
Measurement: Measure the absorbance of the sample solution at the λmax.
Quantification:
The concentration of this compound is determined using a calibration curve prepared by measuring the absorbance of a series of standard this compound solutions of known concentrations at the λmax. A method using a complexing agent like aluminum chloride can also be employed to shift the absorbance maximum and potentially increase sensitivity and specificity for flavonoids[2].
Mandatory Visualizations
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. rsdjournal.org [rsdjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Determination and pharmacokinetic study of this compound in rabbit plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Taxifolin: In Vitro Efficacy vs. In Vivo Outcomes
For Researchers, Scientists, and Drug Development Professionals
Taxifolin (B1681242), a naturally occurring flavonoid, has demonstrated a wide spectrum of pharmacological activities in preclinical studies. Its potent antioxidant, anti-inflammatory, and anticancer properties have made it a subject of significant interest for therapeutic applications. However, translating promising in vitro results into tangible in vivo efficacy presents a well-documented challenge in drug development. This guide provides an objective comparison of this compound's biological performance in laboratory assays versus living organisms, supported by experimental data and detailed methodologies, to aid researchers in navigating the complexities of its therapeutic potential.
The Correlation Challenge: Bioavailability as a Key Determinant
A significant factor contributing to the observed differences between in vitro and in vivo effects of this compound is its low oral bioavailability.[1][2] Poor water solubility and metabolic conversion can limit the concentration of active this compound reaching target tissues after administration.[1][3] Studies have shown that the absolute bioavailability of this compound in rats is very low, with one study reporting it as 0.49%.[1] This pharmacokinetic profile underscores the importance of considering formulation strategies to enhance bioavailability when interpreting and designing preclinical and clinical studies.[2][3]
Antioxidant Activity: From Radical Scavenging to Physiological Response
This compound consistently exhibits strong antioxidant properties in chemical-based in vitro assays. However, its performance relative to other flavonoids and its translation to in vivo antioxidant effects can vary.
In vitro studies typically measure the direct radical scavenging activity of this compound.[1][4][5] In contrast, in vivo models, such as those using D-galactose to induce oxidative stress in mice, assess the physiological response to this compound supplementation by measuring a panel of oxidative stress markers and antioxidant enzyme levels.[1][4][5]
While this compound shows significant antioxidant capabilities in both settings, its efficacy can be influenced by its chemical structure compared to other flavonoids. For instance, studies have indicated that quercetin, which has a similar structure but with a C2=C3 double bond, exhibits superior antioxidant activity both in vitro and in vivo compared to this compound.[1][4][5]
Comparative Data: Antioxidant Performance of this compound
| Parameter | In Vitro Assay | This compound Performance | In Vivo Model (d-galactose-induced mice) | This compound-Treated Group vs. Model Group | Reference |
| Radical Scavenging | DPPH & ABTS Assays | Moderate to high activity, but lower than quercetin. | - | - | [1][4] |
| Lipid Peroxidation | - | - | Serum Malondialdehyde (MDA) | Decreased levels. | [1][4] |
| Nitric Oxide Levels | - | - | Serum Nitric Oxide (NO) | Decreased levels. | [1][4] |
| Antioxidant Capacity | - | - | Serum Total Antioxidative Capacity (T-AOC) | Increased levels. | [1][4] |
| Antioxidant Enzymes | - | - | Serum Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GSH-Px) | Increased activity. | [1][4] |
| Gene Expression | - | - | Liver mRNA levels of SOD1, SOD2, GSH-Px1 | Lower restorative effect compared to quercetin. | [1][6] |
Anti-inflammatory Effects: From Cellular Responses to Systemic Regulation
This compound demonstrates anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
In vitro, this compound has been shown to alleviate inflammatory damage in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[7] It achieves this by down-regulating the expression of iNOS, COX-2, and TNF-α, partly through the suppression of the MAPK signaling pathway.[7]
In vivo studies corroborate these findings, showing that this compound can prevent inflammatory responses caused by oxidative stress.[1][4] In animal models, this compound administration leads to a decrease in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while restoring the level of the anti-inflammatory cytokine IL-10.[1][4] Furthermore, in a model of ovariectomized-induced bone loss, this compound was found to decrease serum levels of TNF-α, IL-1β, and IL-6.[8]
Comparative Data: Anti-inflammatory Performance of this compound
| Parameter | In Vitro Model (LPS-induced RAW264.7 cells) | Effect of this compound | In Vivo Model (d-galactose-induced mice) | Effect of this compound | Reference |
| Pro-inflammatory Enzymes | iNOS, COX-2 | Reduced mRNA and protein levels. | - | - | [7] |
| Pro-inflammatory Cytokines | TNF-α | Reduced mRNA and protein levels. | Serum TNF-α, IL-1β, IL-6 | Decreased levels. | [1][4][7] |
| Anti-inflammatory Cytokines | - | - | Serum IL-10 | Increased levels (though less than quercetin). | [1][4] |
| Signaling Pathway | MAPK Pathway | Down-regulated phosphorylation. | - | - | [7] |
Anticancer Activity: From Cell Lines to Tumor Models
This compound has shown promise as an anticancer agent by inhibiting cell proliferation, inducing apoptosis, and suppressing processes like the epithelial-mesenchymal transition (EMT).[9][10][11][12]
In vitro studies have established that this compound can reduce the viability of various cancer cell lines, including breast (4T1), lung (A549, H1975), and colorectal (HCT116) cancers, in a dose-dependent manner.[9][10][11][12]
These in vitro observations are often mirrored in in vivo animal models. For example, the co-administration of this compound and the chemotherapy drug epirubicin (B1671505) was shown to suppress tumor growth in mice with 4T1 breast cancer cells.[9][12] This combination also modulated EMT markers, increasing E-cadherin while decreasing N-cadherin, β-catenin, and vimentin.[9][12] Similarly, in a lung cancer xenograft model, this compound administration suppressed tumor growth and was associated with decreased expression of stemness markers like SOX2 and OCT4.[10]
Comparative Data: Anticancer Performance of this compound
| Parameter | In Vitro Model | Effect of this compound | In Vivo Model | Effect of this compound | Reference |
| Cell Viability | 4T1 Breast Cancer Cells | Reduced cell viability. | 4T1 Allograft in BALB/c Mice | Suppressed tumor growth (in combination with Epirubicin). | [9][12] |
| A549 & H1975 Lung Cancer Cells | Dose-dependent decrease in viability. | A549 Xenograft in Nude Mice | Suppressed tumor growth. | [10] | |
| Apoptosis | 4T1 Breast Cancer Cells | Increased active Caspase-3/7 levels (with Epirubicin). | - | - | [9][12] |
| EMT Markers | 4T1 Breast Cancer Cells | Upregulated E-cadherin; Downregulated N-cadherin, β-catenin, vimentin, snail, slug. | 4T1 Allograft in BALB/c Mice | Consistent changes in EMT marker proteins and mRNA. | [9][12] |
| Stemness Markers | A549 & H1975 Lung Cancer Cells | Suppressed stem-like properties. | A549 Xenograft in Nude Mice | Decreased expression of SOX2 and OCT4. | [10] |
| Signaling Pathway | A549 & H1975 Lung Cancer Cells | Inactivated PI3K and TCF4 protein phosphorylation. | A549 Xenograft in Nude Mice | Inhibited PI3K and TCF4. | [10] |
Visualizing the Mechanisms and Workflows
To better understand the processes involved in evaluating this compound and its mechanisms of action, the following diagrams illustrate a general experimental workflow and a key signaling pathway affected by this compound.
Caption: General workflow comparing in vitro and in vivo anticancer evaluation.
Caption: this compound's inhibition of the MAPK signaling pathway in inflammation.
Experimental Protocols
A summary of the methodologies used in the cited studies is provided below to facilitate the replication and extension of these findings.
In Vitro Assays
-
DPPH and ABTS Radical Scavenging Assays: These spectrophotometric assays measure the capacity of an antioxidant to scavenge the stable free radicals 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The reduction in absorbance at a specific wavelength is proportional to the antioxidant activity.[1][4]
-
Cell Viability and Cytotoxicity Assays (MTT/LDH): The MTT assay determines cell viability by measuring the metabolic conversion of MTT into formazan (B1609692) by mitochondrial dehydrogenases. The LDH assay measures cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.[9][12][13]
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of target genes (e.g., for EMT markers, cytokines, or antioxidant enzymes). Total RNA is extracted, reverse-transcribed to cDNA, and then amplified with gene-specific primers in the presence of a fluorescent dye.[9][10][12]
-
Western Blot: This method is used to detect and quantify specific proteins. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with primary antibodies against the target protein (e.g., p-ERK, E-cadherin) and a secondary antibody for detection.[9][10][12]
-
ELISA (Enzyme-Linked Immunosorbent Assay): This plate-based assay is used to quantify proteins such as cytokines (TNF-α, IL-6) or active caspases in cell lysates or culture supernatants.[9][12]
In Vivo Models and Procedures
-
D-Galactose-Induced Oxidative Stress Model: Mice are injected with D-galactose for several weeks to induce a state of accelerated aging and oxidative stress. Different groups are then treated with this compound or other flavonoids. At the end of the treatment period, blood and tissue samples are collected to measure biomarkers of oxidative stress (MDA, NO) and antioxidant enzyme activities (SOD, CAT, GSH-Px).[1][4]
-
Histological Analysis: Excised tissues (e.g., tumors) are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe cellular morphology and tissue architecture.
Conclusion
The available evidence strongly supports the biological activity of this compound, demonstrating consistent antioxidant, anti-inflammatory, and anticancer effects across both in vitro and in vivo experimental systems. While a direct quantitative correlation can be challenging to establish, the qualitative effects observed in cell-based assays generally translate to the intended physiological responses in animal models. The primary discrepancy appears to be one of magnitude, which is heavily influenced by this compound's pharmacokinetic properties, particularly its low bioavailability.[1]
For researchers and drug developers, these findings highlight two critical considerations: 1) in vitro studies are invaluable for elucidating molecular mechanisms and for initial high-throughput screening, and 2) in vivo efficacy is profoundly dependent on achieving adequate bioavailability. Therefore, future research should not only continue to explore the diverse mechanisms of this compound but also prioritize the development of advanced formulation strategies to enhance its delivery and unlock its full therapeutic potential.
References
- 1. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound: Approaches to Increase Water Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on Osteoclastogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of In Vitro and In Vivo Effects of this compound and Epirubicin on Epithelial-Mesenchymal Transition in Mouse Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-tumor effect of this compound on lung cancer via suppressing stemness and epithelial-mesenchymal transition in vitro and oncogenesis in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of In Vitro and In Vivo Effects of this compound and Epirubicin on Epithelial–Mesenchymal Transition in Mouse Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Taxifolin from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of taxifolin (B1681242), also known as dihydroquercetin, sourced from various plants. It aims to be an objective resource, presenting supporting experimental data to aid in research and development decisions. This compound is a flavonoid with significant therapeutic potential, exhibiting a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Its efficacy and yield can vary depending on the botanical source and the extraction method employed.
Principal Plant Sources and Extraction Yields of this compound
This compound is distributed across a variety of plant species, most notably in the Pinaceae family. Conifers such as the Siberian larch (Larix sibirica) and Dahurian larch (Larix gmelinii) are among the most common commercial sources.[2][3][4] It is also found in milk thistle (Silybum marianum), chir pine (Pinus roxburghii), and Douglas fir (Pseudotsuga taxifolia), as well as in various fruits and vegetables like onions, apples, and grapes.[1][2][3][5][6]
The yield of this compound is highly dependent on the plant source and the extraction methodology. Larch wood, for instance, typically yields around 1-2% this compound. In contrast, biotransformation methods using precursors like astilbin (B1665800) from Smilax glabra can achieve conversion yields of over 90%.
Table 1: Comparative Yield of this compound from Various Plant Sources
| Plant Source | Part Used | Extraction/Production Method | Yield | Purity | Reference |
| Larix gmelinii (Dahurian Larch) | Wood | Not specified | ~1-2% | >90% (for extracts) | [4] |
| Silybum marianum (Milk Thistle) | Seed | Hot Water Extraction (100°C) | 1.2 mg/g | Not specified | [7] |
| Pinus nigra (Pine Bark) | Bark | Soxhlet Extraction (Ethanol) | 0.94 mg/g | Not specified | [2] |
| Smilax glabra | Rhizome | Acid Hydrolysis of Astilbin | 0.396% | Not specified | |
| Smilax glabra | Rhizome | Fungal Biotransformation of Astilbin | >90% (conversion) | Not specified | |
| Larix olgensis (in vitro) | Lignified Elongation Shoots | Not specified | 53 µg/g | Not specified | [8] |
Comparative Physicochemical and Biological Properties
This compound is a flavanonol, a class of flavonoids, with two stereocenters, resulting in four possible stereoisomers.[9] The natural form is typically (+)-taxifolin, with a (2R,3R)-configuration.[3] While this compound can be chemically synthesized, the natural product is often preferred by consumers, especially for food applications, and synthetic routes may result in lower purity.
The biological activity of this compound is generally considered to be inherent to the molecule itself, irrespective of its botanical origin, assuming high purity. Current scientific literature lacks studies that perform a direct comparative analysis of the biological activities of this compound isolated from different plant sources. The research focuses on the compound's properties, such as its potent antioxidant and anti-inflammatory effects.[1] For instance, the antioxidant capacity of this compound is attributed to the phenolic hydroxyl groups in its structure, which allow it to scavenge free radicals effectively.[1] However, the presence of co-extracted compounds in less purified this compound extracts could potentially modulate its biological effects.
A comparative study on the neuroprotective effects of this compound and its water-soluble form, aqua-taxifolin (aqTAX), found that aqTAX was significantly more effective at inhibiting necrosis and apoptosis in cerebral cortical cells under ischemic conditions, highlighting how formulation can impact biological efficacy.[10] Another study comparing this compound to its methylated derivatives found variations in their anticancer activities against HCT-116 colon cancer cells.[11]
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key cellular signaling pathways. One of the most well-documented is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[12] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of numerous antioxidant and cytoprotective genes.[12] this compound has also been shown to modulate other pathways, including PI3K/AKT and JAK2/STAT3, and inhibit fatty acid synthase in cancer cells.[3][6]
Experimental Protocols
The extraction and analysis of this compound involve several established methodologies. The choice of method can significantly impact the yield and purity of the final product.
Experimental Workflow: From Plant Material to Analysis
Extraction Protocols
-
Hot Water Extraction (for Silybum marianum seeds) : This method utilizes hot, liquid water as a safe and cost-effective solvent.[7]
-
Combine milled milk thistle seed meal with water.
-
Heat the mixture to a specified temperature (e.g., 100°C for optimal this compound yield).[7]
-
Maintain the extraction for a set duration (e.g., 210 minutes).[7]
-
Separate the liquid extract from the solid seed meal.
-
The extract can then be concentrated and purified.
-
-
Soxhlet Extraction (for Pinus bark) : A classic method for continuous extraction with an organic solvent.[2]
-
Place finely powdered pine bark into a thimble within the main chamber of the Soxhlet extractor.
-
Use ethanol (B145695) as the solvent, which is heated in a flask.[2]
-
The solvent vapor travels up a distillation arm, condenses, and drips into the chamber housing the thimble.
-
Once the chamber is full, the solvent is siphoned back to the flask, carrying extracted compounds.
-
The cycle is repeated for a specified duration (e.g., 8 hours).[2]
-
-
Supercritical CO2 Extraction : An environmentally friendly method using supercritical carbon dioxide, often with a co-solvent like ethanol.[2]
-
Load the powdered plant material into an extraction vessel.
-
Pressurize and heat CO2 to its supercritical state.
-
Pass the supercritical fluid through the plant material to extract this compound.
-
Depressurize the fluid to precipitate the extracted compounds.
-
Purification Protocol: Column Chromatography
A common method for purifying this compound from crude extracts involves polyamide resin.[2]
-
Concentrate the crude extract obtained from one of the methods above.
-
Load the concentrated extract onto a polyamide resin column.
-
Elute first with water to remove highly polar impurities.[2]
-
Subsequently, elute with an ethanol-water mixture (e.g., 50% ethanol) to release the this compound.[2]
-
Collect the fractions containing this compound, which can be verified by methods like thin-layer chromatography.
-
Combine, concentrate, and crystallize the this compound-rich fractions to achieve high purity (e.g., >92%).[2]
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for the qualitative and quantitative analysis of this compound.[2][13]
-
Sample Preparation : Dissolve the purified extract or standard in a suitable solvent (e.g., methanol (B129727) or an acetonitrile (B52724)/water mixture).[13]
-
Chromatographic Conditions :
-
Column : A C18 reverse-phase column is typically used.
-
Mobile Phase : A gradient elution using two solvents, such as (A) acidified water (e.g., with formic or acetic acid) and (B) acetonitrile or methanol.
-
Detection : UV detector set at a specific wavelength, commonly 288 nm, for optimal detection of this compound and other silymarin (B1681676) components.[13]
-
Flow Rate : Typically around 1.0 mL/min.
-
-
Quantification : Create a calibration curve using this compound standards of known concentrations.[13] The concentration in the sample is determined by comparing its peak area to the calibration curve.
Conclusion
This compound is a promising flavonoid with a broad spectrum of biological activities. While it can be isolated from numerous plant sources, larch wood and milk thistle seeds are among the most significant. The yield and purity of this compound are critically dependent on the chosen extraction and purification methodologies. Although the intrinsic biological properties are attributed to the this compound molecule itself, further research is warranted to investigate whether the botanical source and the presence of co-extracted phytochemicals in less-pure extracts influence its therapeutic efficacy. The protocols and data presented in this guide offer a foundational resource for researchers to select appropriate sources and methods for their specific applications in drug discovery and development.
References
- 1. An insight into novel therapeutic potentials of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrpub.org [hrpub.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Scientific Opinion on this compound‐rich extract from Dahurian Larch (Larix gmelinii) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Foods Are High in Dihydroquercetin (this compound)? [longevity.technology]
- 6. researchgate.net [researchgate.net]
- 7. "Extraction of Silymarin Compounds from Milk Thistle (Silybum Marianum)" by J.F. Alvarez Barreto [scholarworks.uark.edu]
- 8. Efficient organogenesis and this compound production system from mature zygotic embryos and needles in larch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparative Analysis of Neuroprotective Properties of this compound and Its Water-Soluble Form in Ischemia of Cerebral Cortical Cells of the Mouse [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
A Head-to-Head Comparison of Taxifolin and Its Glycoside Derivatives: A Guide for Researchers
For Immediate Release
This guide offers a comprehensive comparison of the flavonoid taxifolin (B1681242) (also known as dihydroquercetin) and its glycoside derivatives. It is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of these natural compounds. This document synthesizes available experimental data on their biological activities, including antioxidant and anti-inflammatory effects, bioavailability, and cytotoxicity, while also providing detailed experimental protocols and visualizing key molecular pathways.
Introduction
This compound is a potent antioxidant flavonoid found in various plants, including the Siberian larch.[1] Its diverse pharmacological activities, such as anti-inflammatory, anticancer, and cardioprotective effects, have drawn significant scientific interest.[1][2] However, like many flavonoids, this compound's therapeutic application is often limited by its low water solubility and poor oral bioavailability.[3] To address these limitations, researchers often investigate its glycoside derivatives, where a sugar molecule is attached to the this compound aglycone. This guide provides a comparative analysis of this compound and its glycosides, leveraging available data and drawing parallels from the extensively studied relationship between quercetin (B1663063) and its glycosides to elucidate structure-activity relationships.
Structural Differences
The fundamental difference between this compound and its glycoside derivatives lies in the attachment of a sugar moiety (e.g., glucose, rhamnose) to one of the hydroxyl groups of the this compound molecule. This structural change significantly impacts the molecule's physicochemical properties, such as solubility and polarity, which in turn affect its biological fate and activity. One common derivative is Astilbin (B1665800), which is this compound-3-O-rhamnoside.[4]
Figure 1: Structural relationship between this compound and its glycoside derivative.
Comparative Analysis of Biological Activity
Direct comparative experimental data for this compound and its glycosides are limited. Therefore, we draw upon the well-documented relationship between quercetin (which is structurally similar to this compound) and its glycosides to infer likely differences in activity.
Bioavailability
The glycosylation of flavonoids generally enhances their water solubility and can improve their absorption and bioavailability.
-
This compound (Aglycone): Exhibits low oral bioavailability, with studies in rats reporting values as low as 0.17% to a higher estimate of 24% when compared to intravenous administration.[5] Its poor water solubility and metabolism in the gut and liver contribute to this low absorption rate.
-
This compound Glycosides: While specific data for this compound glycosides are scarce, studies on quercetin glycosides are informative. Quercetin glucosides, for instance, are often more bioavailable than quercetin aglycone.[6] This is attributed to their ability to be absorbed in the small intestine via glucose transporters like SGLT1.[6] After absorption, the sugar moiety is typically hydrolyzed, releasing the aglycone (this compound) into circulation, where it is then metabolized.[7] It is plausible that this compound glycosides follow a similar absorption mechanism, potentially leading to higher plasma concentrations of the parent compound and its metabolites compared to direct ingestion of this compound.
Antioxidant Activity
The antioxidant capacity of flavonoids is heavily dependent on the number and arrangement of hydroxyl groups.
-
This compound (Aglycone): this compound is a powerful antioxidant, a property attributed to its phenolic hydroxyl groups which can effectively scavenge free radicals.[1] In vitro assays have demonstrated its ability to scavenge DPPH, ABTS, and other radicals.[1]
-
This compound Glycosides: The addition of a sugar moiety at a key hydroxyl group (often at the C3 position) can reduce the in vitro antioxidant activity compared to the aglycone. This is because the hydroxyl group is no longer free to participate in radical scavenging. However, if the glycoside is effectively absorbed and hydrolyzed back to this compound in vivo, it can still exert potent systemic antioxidant effects. Some studies on quercetin suggest that the aglycone has stronger antioxidant activity in chemical assays than its glycosides.[8]
Anti-inflammatory and Other Biological Activities
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways.
-
This compound (Aglycone): this compound has been shown to exert anti-inflammatory effects by inhibiting pathways such as NF-κB and modulating the expression of inflammatory mediators like COX-2 and iNOS.[1]
-
This compound Glycosides: The biological activity of glycosides can be complex. In some cases, the glycoside itself may have unique properties. For example, astilbin (this compound-3-O-rhamnoside) is noted for its selective immunosuppressive activity, a bioactivity for which the rhamnose moiety is essential.[4] In other instances, the primary role of the glycoside is to serve as a prodrug, delivering the aglycone to target tissues more efficiently. For example, studies on quercetin and its glycosides in HepG2 cells showed that the aglycone was effective at inducing AhR activation and CYP1A1 expression, while its 3-O-glycosides had negligible effects, suggesting the free flavonoid is the primary active form at the cellular level.[9]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. Direct comparative data for its glycosides from the same studies are largely unavailable in the current literature.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay Type | IC50 / Activity Value | Reference Compound | Reference |
| DPPH Radical Scavenging | 77.00 µg/mL | - | [10] |
| ABTS Radical Scavenging | 0.83 µg/mL | - | [10] |
| Superoxide Radical Scavenging | IC50: 9.91 µg/mL | BHA (IC50: 34.65 µg/mL) | [11] |
| Linoleic Acid Peroxidation | 81.02% inhibition at 30 µg/mL | α-tocopherol (73.88%) | [11][12] |
Table 2: Comparative Cytotoxicity of this compound and its Methylated Derivatives (as a proxy for derivatization effects)
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound | HCT-116 | 32 ± 2.35 | [10] |
| 7-O-methylthis compound | HCT-116 | 34 ± 2.15 | [10] |
| 3′-O-methylthis compound | HCT-116 | 36 ± 2.25 | [10] |
| 7, 3′-di-O-methylthis compound | HCT-116 | 33 ± 1.25 | [10] |
Note: Data on methylated derivatives are included to illustrate how structural modifications can influence biological activity, though they are distinct from glycosylation.
Key Signaling Pathways Modulated by this compound
This compound's diverse biological effects are underpinned by its ability to modulate critical intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
Figure 2: Key signaling pathways (PI3K/Akt and Nrf2) modulated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the antioxidant properties of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 280 µM) in a suitable solvent like ethanol (B145695) or methanol. Prepare a series of concentrations of the test compound (this compound or its derivatives) and a positive control (e.g., ascorbic acid, quercetin).
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the test compound solution (e.g., 100 µL) to an equal volume of the DPPH solution (e.g., 100 µL).
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 15-30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517-540 nm) using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined from a dose-response curve.
Figure 3: Experimental workflow for the DPPH antioxidant assay.
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by assessing it within a cellular environment.
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate (e.g., 6 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the growth medium and treat the cells with various concentrations of the test compound along with the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) for a specific time (e.g., 1 hour).
-
Induction of Oxidative Stress: Remove the treatment medium, wash the cells with PBS, and then apply a solution of a peroxyl radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission (e.g., at 538 nm) with excitation at 485 nm every 5 minutes for 1 hour. The DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. Results are often expressed as quercetin equivalents.
Conclusion and Future Directions
This compound is a flavonoid with significant therapeutic promise, but its poor bioavailability is a major hurdle. Glycosylation presents a viable strategy to potentially enhance its absorption and delivery. Based on structure-activity relationships observed in similar flavonoids like quercetin, it is hypothesized that:
-
Bioavailability: this compound glycosides, particularly glucosides, are likely to have higher oral bioavailability than this compound aglycone.
-
In Vitro Activity: this compound aglycone is expected to show superior activity in cell-free antioxidant assays (like DPPH and ABTS) due to its free hydroxyl groups.
-
In Vivo Efficacy: The overall in vivo efficacy of this compound glycosides will depend on the balance between their enhanced absorption and the efficiency of their hydrolysis back to the active aglycone in target tissues. Certain glycosides may also possess unique biological activities.
This guide underscores the critical need for direct, head-to-head comparative studies of this compound and its various glycoside derivatives. Such research is essential to fully characterize their pharmacokinetic profiles and biological activities, thereby paving the way for the rational design of more effective flavonoid-based therapeutics.
References
- 1. An insight into novel therapeutic potentials of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological basis and new insights of this compound: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | An insight into novel therapeutic potentials of this compound [frontiersin.org]
- 6. Bioavailability of Quercetin [foodandnutritionjournal.org]
- 7. Quercetin Glycosides : Their Absorption, Metabolism and Antioxidant Activity [jstage.jst.go.jp]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Quercetin, quercetin glycosides and this compound differ in their ability to induce AhR activation and CYP1A1 expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Antioxidant activity of this compound: an activity-structure relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Taxifolin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Taxifolin, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is based on available safety data sheets to ensure safe handling and compliance with standard laboratory practices.
Summary of Safety and Disposal Information
While some safety data sheets (SDS) indicate that this compound does not meet the criteria for hazardous classification, it is prudent to treat it as a chemical of unknown potency.[1][2][3] The toxicological effects of this compound have not been exhaustively studied.[4] Therefore, cautious handling and adherence to proper disposal protocols are essential.
| Parameter | Guideline | Source(s) |
| Hazard Classification | Does not meet criteria for classification under GHS in some SDSs; however, it is listed as a "pharmaceutical related compound of unknown potency". | [1][2][3] |
| Primary Disposal Route | Engage a licensed professional hazardous material disposal company. | [1][5] |
| Alternative Disposal | May be incinerated in a facility equipped with an afterburner and scrubber. | [1] |
| Drain Disposal | Prohibited. Avoid discharge into drains, water courses, or onto the ground. | [1][2] |
| Contaminated Materials | Dispose of contaminated packaging and materials (e.g., gloves, wipes) in the same manner as the substance itself. | [1][2] |
| Regulatory Compliance | All disposal activities must comply with federal, state, and local regulations. | [1][4] |
Procedural Guidance for this compound Disposal
This section provides a step-by-step methodology for the safe disposal of this compound waste in a laboratory setting.
1.0 Personal Protective Equipment (PPE)
-
Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles with side-shields, impervious gloves, and a lab coat.[1][4]
2.0 Waste Segregation and Collection
-
Identify Waste Streams: Categorize this compound waste into three main streams:
-
Solid Waste: Unused or expired pure this compound powder, contaminated spill cleanup materials.
-
Liquid Waste: Solutions containing this compound.
-
Contaminated Sharps: Needles, scalpels, or other sharp instruments contaminated with this compound.
-
-
Solid Waste Collection:
-
Collect pure this compound powder and contaminated solids (e.g., absorbent pads, wipes) in a designated, robust, and sealable container.[5][6]
-
Avoid generating dust during collection.[1][5] Use methods like sweeping gently or vacuuming with appropriate filtration if dealing with a large spill.[1]
-
The container must be clearly labeled as "this compound Waste" and include appropriate hazard warnings if required by institutional policy.
-
-
Liquid Waste Collection:
-
Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.[6]
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Securely cap the container and label it clearly with "Aqueous this compound Waste" or a similar descriptor, noting any other chemical constituents.
-
3.0 Spill and Contamination Cleanup
-
Contain the Spill: Prevent the further spread of spilled material.
-
Collect Material: For solid spills, carefully sweep or vacuum the material into a suitable container for disposal.[1] For liquid spills, absorb the solution with an inert material (e.g., diatomite, universal binders).[4]
-
Decontaminate Surfaces: Clean the affected surface thoroughly to remove any residual contamination.[1][5] Surfaces and equipment can be decontaminated by scrubbing with alcohol.[4]
-
Dispose of Cleanup Materials: All materials used for cleanup are considered contaminated and must be disposed of as this compound waste.[1]
4.0 Storage and Final Disposal
-
Temporary Storage: Store sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
Consult an Expert: Always consult with your institution's EHS office or a licensed waste disposal expert for specific guidance.[2]
-
Arrange for Pickup: Offer the excess material and its container to a licensed hazardous material disposal company for final disposal.[1][5] Ensure all federal and local regulations are followed during this process.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
